BAY-678 racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BAY-678 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-678 is a potent, selective, and orally bioavailable small molecule inhibitor of human neutrophil elastase (HNE). As a key mediator in inflammatory processes, particularly in the lungs, HNE is a prime therapeutic target for a range of respiratory diseases. This technical guide provides an in-depth overview of the mechanism of action of the BAY-678 racemate, with a focus on its core inhibitory activity, selectivity, and preclinical validation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin.[2] While essential for host defense, dysregulated HNE activity is implicated in the pathogenesis of several chronic inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[3][4] BAY-678 has emerged as a valuable chemical probe for studying the roles of HNE in these disease processes.[1]
Core Mechanism of Action: Inhibition of Human Neutrophil Elastase
The primary mechanism of action of BAY-678 is the direct, reversible, and competitive inhibition of human neutrophil elastase. The active enantiomer of the racemate binds to the active site of the HNE enzyme, preventing the binding and subsequent cleavage of its natural substrates.
Biochemical Potency
BAY-678 is a highly potent inhibitor of HNE, with reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values in the low nanomolar range. This high potency allows for effective inhibition of HNE at concentrations that are achievable in vivo.
Table 1: In Vitro Potency of BAY-678 against Human Neutrophil Elastase
| Parameter | Value | Reference(s) |
| IC50 | 20 nM | |
| Ki | 15 nM |
Selectivity Profile
A critical feature of a high-quality chemical probe is its selectivity for the intended target over other related proteins. BAY-678 exhibits exceptional selectivity for HNE. It has been reported to be over 2000-fold more selective for HNE than for a panel of 21 other serine proteases. While a comprehensive table of IC50 values against a full panel of proteases is not publicly available, this high degree of selectivity minimizes the potential for off-target effects, making it a reliable tool for investigating the specific functions of HNE. An inactive S-enantiomer is also available as a negative control for experiments.
Signaling Pathways Modulated by BAY-678
By inhibiting HNE, BAY-678 effectively blocks the downstream signaling cascades initiated by this protease. HNE contributes to inflammation and tissue damage through several mechanisms, all of which are attenuated by BAY-678.
-
Extracellular Matrix Degradation: HNE degrades key components of the extracellular matrix, including elastin, collagen, and proteoglycans. This leads to loss of tissue integrity and contributes to the pathology of diseases like COPD and emphysema.
-
Inflammatory Cell Recruitment: The breakdown products of extracellular matrix proteins generated by HNE can act as chemoattractants for other inflammatory cells, perpetuating the inflammatory cycle.
-
Mucus Hypersecretion: HNE is a potent secretagogue, stimulating the production and secretion of mucus in the airways, a hallmark of chronic bronchitis and cystic fibrosis.
-
Activation of Pro-inflammatory Cytokines: HNE can process and activate certain pro-inflammatory cytokines, further amplifying the inflammatory response.
Below is a diagram illustrating the central role of HNE in the inflammatory cascade and the point of intervention for BAY-678.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of BAY-678.
In Vitro Human Neutrophil Elastase Inhibition Assay
This protocol describes a typical chromogenic assay to determine the IC50 of an inhibitor against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor: BAY-678
-
Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Reagents:
-
Dissolve MeOSuc-AAPV-pNA in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of HNE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a serial dilution of BAY-678 in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the diluted BAY-678 solutions or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add the HNE working solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a working solution of the MeOSuc-AAPV-pNA substrate by diluting the stock solution in the assay buffer.
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes in a kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of HNE inhibition against the logarithm of the BAY-678 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Lipopolysaccharide-Induced Acute Lung Injury Model
This protocol outlines a common method for inducing ALI in mice to evaluate the efficacy of inhibitors like BAY-678.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
BAY-678 formulation for in vivo administration
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the facility for at least one week before the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + BAY-678).
-
-
BAY-678 Administration:
-
Administer BAY-678 or vehicle to the animals via the appropriate route (e.g., oral gavage) at a predetermined time before LPS challenge. The exact dose and timing should be optimized based on the pharmacokinetic profile of the compound.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mice.
-
Intratracheally instill a solution of LPS in sterile saline. A typical dose might be 1-5 mg/kg. The volume should be small (e.g., 50 µL) to avoid mechanical injury.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the animals.
-
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and insert a cannula.
-
Lavage the lungs with a fixed volume of sterile saline or PBS.
-
Collect the BAL fluid.
-
-
Analysis of BAL Fluid:
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils and other inflammatory cells.
-
Measure the total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid by ELISA.
-
Expected Outcome: Treatment with an effective HNE inhibitor like BAY-678 is expected to significantly reduce the influx of neutrophils into the lungs, decrease total protein concentration, and lower the levels of pro-inflammatory cytokines in the BAL fluid of LPS-challenged animals compared to the vehicle-treated group.
Conclusion
This compound is a well-characterized and highly specific inhibitor of human neutrophil elastase. Its potent in vitro activity, coupled with its demonstrated efficacy in preclinical models of inflammatory lung disease, underscores its value as a chemical probe for elucidating the role of HNE in health and disease. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of HNE inhibition. While specific quantitative in vivo data and a comprehensive selectivity panel for BAY-678 are not publicly available, the existing information strongly supports its use as a selective tool for HNE-related research.
References
BAY-678 Racemate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
BAY-678 is a small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1] The racemic form of BAY-678 serves as a valuable tool for preclinical research and drug development. This document outlines a plausible synthetic approach, summarizes key chemical properties, and details its biological activity and relevant experimental workflows.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, its dihydropyrimidinone (DHPM) core structure strongly suggests a synthetic route based on the well-established Biginelli reaction.[1][2][3][4] This one-pot, three-component condensation reaction offers an efficient method for the synthesis of DHPMs.
Proposed Retrosynthesis and Key Precursors
The synthesis of the this compound would likely involve the acid-catalyzed condensation of three key components:
-
An aromatic aldehyde: 3-(Trifluoromethyl)benzaldehyde
-
A β-ketoester: An appropriately substituted N-acetyl-β-ketoester containing the 2-cyanopyridine moiety.
-
Urea: As the source of the pyrimidinone ring nitrogen atoms.
General Experimental Protocol for Biginelli Reaction
The following is a generalized protocol for the Biginelli reaction, which can be adapted for the synthesis of this compound. Optimization of catalysts, solvents, and reaction conditions would be necessary to achieve high yields.
-
Reaction Setup: To a round-bottom flask, add equimolar amounts of 3-(trifluoromethyl)benzaldehyde, the N-acetyl-β-ketoester, and a slight excess of urea.
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or Yb(OTf)₃).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Logical Workflow for Proposed Synthesis
Caption: Proposed Biginelli reaction workflow for this compound synthesis.
Chemical Properties
The following table summarizes the known chemical properties of BAY-678. The properties of the racemate are expected to be very similar.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₅F₃N₄O₂ | |
| Molecular Weight | 400.35 g/mol | |
| CAS Number | 675103-36-3 ((R)-enantiomer) | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Conditions | Store at -20°C |
Mechanism of Action and Signaling Pathway
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils at sites of inflammation. It plays a role in the degradation of extracellular matrix proteins and the potentiation of inflammatory responses.
Inhibition of Human Neutrophil Elastase
BAY-678 exhibits a high degree of selectivity for HNE, with an IC₅₀ value of 20 nM. It shows over 2000-fold selectivity against a panel of 21 other serine proteases. By inhibiting HNE, BAY-678 can mitigate the downstream pathological effects of excessive elastase activity.
Signaling Pathway of Human Neutrophil Elastase
HNE can trigger various cellular signaling cascades that contribute to inflammation and tissue damage. One such pathway involves the activation of the extracellular signal-regulated kinase (ERK), which can lead to cellular proliferation. BAY-678, by inhibiting HNE, would block the initiation of these downstream signals.
Caption: BAY-678 inhibits HNE, preventing downstream signaling.
Experimental Protocols: In Vivo Model of Acute Lung Injury
While specific in vivo protocols for BAY-678 are proprietary, a general experimental workflow for evaluating a therapeutic agent in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model is presented below. This model is relevant as BAY-678 has shown efficacy in preclinical models of ALI.
Experimental Workflow
Caption: A typical workflow for evaluating BAY-678 in an ALI mouse model.
Key Methodologies
-
ALI Induction: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) is instilled directly into the trachea to induce a robust inflammatory response in the lungs.
-
Treatment Administration: this compound, formulated in a suitable vehicle, is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined time point relative to LPS administration. A control group receives the vehicle alone.
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, the lungs are lavaged with sterile saline. The collected BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.
-
Lung Wet/Dry Ratio: To quantify pulmonary edema, lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). An increased wet/dry ratio is indicative of fluid accumulation in the lungs.
Conclusion
This compound is a valuable research tool for investigating the role of human neutrophil elastase in various inflammatory diseases. While a specific synthesis protocol is not publicly available, the Biginelli reaction provides a plausible and efficient route to its synthesis. Its well-defined chemical properties and potent, selective inhibitory activity against HNE make it a suitable candidate for further preclinical development. The experimental workflows outlined in this guide provide a framework for its evaluation in relevant in vivo models.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 4. Biginelli reaction: Significance and symbolism [wisdomlib.org]
The Biological Activity of BAY-678 Racemate on Human Neutrophil Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information presented herein is intended to support research and development efforts targeting HNE for various inflammatory and pulmonary diseases.
Introduction: Human Neutrophil Elastase (HNE)
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its excessive and unregulated activity can lead to the degradation of host extracellular matrix proteins, including elastin. This pathological activity implicates HNE in the progression of several inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury, and pulmonary hypertension.[2][3] The catalytic activity of HNE is mediated by a classic catalytic triad of histidine, aspartate, and serine residues within its active site.
BAY-678: A Potent and Selective HNE Inhibitor
BAY-678 is a cell-permeable and orally bioavailable inhibitor of human neutrophil elastase.[4] It is a potent and highly selective inhibitor, demonstrating a significant therapeutic potential for HNE-driven pathologies. The racemate of BAY-678 contains both the active inhibitor and its inactive S-enantiomer.
Quantitative Biological Activity
The inhibitory potency of BAY-678 against human neutrophil elastase has been determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Compound | Parameter | Value (nM) | Target |
| BAY-678 | IC50 | 20 | Human Neutrophil Elastase |
| BAY-678 | Ki | 9.4 | Human Neutrophil Elastase |
Table 1: In vitro inhibitory activity of BAY-678 on Human Neutrophil Elastase.
Mechanism of Action
BAY-678 functions as a reversible, competitive inhibitor of HNE. It interacts with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. This inhibition helps to restore the protease-antiprotease balance that is often disrupted in inflammatory conditions.
Experimental Protocols
While the specific, detailed experimental protocol for the determination of the IC50 of BAY-678 from the primary literature is not publicly available, a representative protocol for a standard in vitro human neutrophil elastase inhibition assay is provided below. This protocol is based on commonly used methodologies for assessing HNE activity.
In Vitro HNE Inhibition Assay (Spectrophotometric)
This assay measures the ability of a test compound to inhibit the cleavage of a chromogenic substrate by HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5-8.0
-
Inhibitor Stock Solution: this compound dissolved in Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HNE in the assay buffer. The final concentration should be optimized for the assay conditions.
-
Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known HNE inhibitor).
-
Add the HNE working solution to all wells except for the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the MeOSuc-AAPV-pNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the biological activity of this compound on HNE.
References
BAY-678 Racemate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of BAY-678 racemate, a potent inhibitor of human neutrophil elastase (HNE).
This guide details the compound's chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key biological pathways and workflows with diagrams.
Core Compound Data
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] The racemate consists of a mixture of its stereoisomers. Key quantitative data for this compound and its active S-enantiomer (BAY-678) are summarized below.
| Property | Value | Reference |
| Compound | This compound | |
| CAS Number | 675103-35-2 | |
| Molecular Weight | 400.35 g/mol | |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |
| Compound | BAY-678 (S-enantiomer) | |
| CAS Number | 675103-36-3 | |
| Molecular Weight | 400.35 g/mol | |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |
| Biological Activity | ||
| IC₅₀ (HNE) | 20 nM | |
| Kᵢ (HNE) | 15 nM | |
| Selectivity | >2000-fold over 21 other serine proteases |
Mechanism of Action and Signaling Pathway
BAY-678 acts as a reversible inhibitor of human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. HNE plays a critical role in the inflammatory response and host defense by degrading a variety of extracellular matrix proteins and other macromolecules. However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).
HNE can trigger intracellular signaling cascades that promote inflammation and tissue damage. For instance, HNE has been shown to be mitogenic for airway smooth muscle cells by activating the extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased cyclin D1 expression and cell proliferation. Furthermore, in lung epithelial cells, HNE can stimulate the transcription of MUC1, a transmembrane mucin, through a complex pathway involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), TNF-α converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.
The following diagram illustrates the signaling pathway initiated by HNE that leads to cellular proliferation.
Caption: HNE-induced cell proliferation signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitor (this compound) and a reference inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test and reference inhibitors in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
In Vivo Acute Lung Injury (ALI) Model
This protocol describes a common method for inducing acute lung injury in mice to evaluate the efficacy of therapeutic agents like BAY-678.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) or other appropriate inflammatory stimulus
-
This compound formulated for in vivo administration
-
Phosphate-buffered saline (PBS)
-
Equipment for intranasal or intratracheal administration
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Induction of ALI:
-
Anesthetize mice.
-
Induce lung injury by intranasal or intratracheal instillation of an inflammatory agent such as LPS. Some models may use a two-hit approach, such as LPS followed by fMLP, to enhance the inflammatory response.
-
-
Treatment:
-
Administer this compound or vehicle control at a predetermined time point before or after the induction of ALI. Administration can be oral or via another appropriate route.
-
-
Assessment of Lung Injury (e.g., 24-48 hours post-injury):
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and measurement of protein concentration (as an indicator of alveolar-capillary barrier permeability).
-
Collect lung tissue for histological analysis to assess inflammation, edema, and structural damage.
-
Measure HNE activity in BAL fluid or lung homogenates.
-
The following diagram illustrates a typical experimental workflow for evaluating an HNE inhibitor in an in vivo model of ALI.
Caption: In vivo evaluation workflow for an HNE inhibitor.
References
BAY-678 Racemate: A Technical Guide to a Potent and Selective Chemical Probe for Human Neutrophil Elastase (HNE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-678 racemate, a potent and selective chemical probe for Human Neutrophil Elastase (HNE). Human Neutrophil Elastase is a serine protease implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention[1][2]. High HNE activity is observed in pulmonary conditions such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis[1][3]. BAY-678 is an orally bioavailable, cell-permeable inhibitor of HNE, and has been nominated as a chemical probe by the Structural Genomics Consortium (SGC)[4]. This guide will detail its chemical properties, pharmacological data, mechanism of action, and provide key experimental protocols for its use in research.
Chemical and Pharmacological Properties
BAY-678 is a potent and selective, reversible inhibitor of human neutrophil elastase. Its chemical and pharmacological properties are summarized in the tables below.
Table 1: Chemical Properties of BAY-678
| Property | Value | Reference |
| Chemical Name | 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile | |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |
| Molecular Weight | 400.35 g/mol | |
| CAS Number | 675103-36-3 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Pharmacological Profile of BAY-678
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 20 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | |
| Kᵢ | 15 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | |
| Kᵢ (MNE) | 700 nM | Mouse Neutrophil Elastase (MNE) | Biochemical Assay | |
| Selectivity | >2,000-fold | Panel of 21 other serine proteases | Biochemical Assays |
An important tool for robust experimental design is the availability of an inactive control. BAY-677, the S-enantiomer of BAY-678, is inactive against HNE and serves as an ideal negative control for in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathways
Human neutrophil elastase is a key mediator of inflammation and tissue destruction. When released by neutrophils at sites of inflammation, HNE degrades components of the extracellular matrix, such as elastin. This activity contributes to the pathology of various inflammatory diseases. BAY-678 acts as a reversible inhibitor of HNE, thereby preventing this degradation and mitigating the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of BAY-678 as a chemical probe.
In Vitro HNE Inhibition Assay (Biochemical)
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of BAY-678 against purified HNE.
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
BAY-678 stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of BAY-678 in assay buffer. The final concentration should typically range from 1 nM to 10 µM.
-
In a 96-well plate, add 5 µL of the diluted BAY-678 or DMSO (vehicle control) to each well.
-
Add 85 µL of HNE solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of HNE inhibition against the logarithm of the BAY-678 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy in an Acute Lung Injury (ALI) Model
BAY-678 has demonstrated efficacy in rodent models of ALI. The following is a generalized protocol based on such studies.
Animal Model:
-
Male Wistar rats or C57BL/6 mice.
Procedure:
-
Induction of ALI: Administer lipopolysaccharide (LPS) via intratracheal instillation to induce lung inflammation.
-
Treatment: Administer BAY-678 orally at a specified dose (e.g., 1-10 mg/kg) at a set time point, for instance, 1 hour before and 6 hours after LPS challenge. A vehicle control group and a group treated with the inactive enantiomer should be included.
-
Sample Collection: At 24 hours post-LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Measure total and differential cell counts (especially neutrophils) in the BALF.
-
Quantify total protein concentration in the BALF as a marker of vascular permeability.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.
-
Perform histological analysis of lung tissue sections to assess inflammation and tissue damage.
-
-
Data Interpretation: Compare the readouts from the BAY-678 treated group with the vehicle and inactive control groups to assess the in vivo efficacy of HNE inhibition.
The Role of a Chemical Probe
A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. To be considered a high-quality probe, a compound must be potent, selective, and have a well-characterized mechanism of action. The availability of an inactive enantiomer, like BAY-677 for BAY-678, is critical for validating that the observed biological effects are due to the inhibition of the intended target (on-target) and not some other unforeseen interaction (off-target).
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for human neutrophil elastase. Its oral bioavailability and demonstrated in vivo efficacy make it a valuable tool for researchers investigating the role of HNE in health and disease. The commercial availability of its inactive enantiomer further enhances its utility, allowing for rigorously controlled experiments to dissect the specific contributions of HNE in complex biological systems. This guide provides the foundational knowledge and protocols to effectively utilize BAY-678 in preclinical research and drug discovery efforts targeting HNE-mediated pathologies.
References
- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Double-Edged Sword: A Technical Guide to Human Neutrophil Elastase in Lung Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human neutrophil elastase (HNE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. Its primary physiological role is in host defense, where it contributes to the degradation of phagocytosed pathogens. However, in the context of chronic inflammation, a hallmark of many lung diseases, the excessive and unregulated activity of HNE becomes a significant driver of pathology. This guide provides an in-depth technical overview of the multifaceted role of HNE in the pathogenesis of lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Acute Respiratory Distress Syndrome (ARDS). We will delve into its biochemical properties, its impact on cellular signaling, and the experimental methodologies used to study its activity, providing a comprehensive resource for researchers and drug development professionals in the respiratory field.
The Protease/Anti-Protease Imbalance Theory
The prevailing paradigm for the destructive role of HNE in lung diseases is the protease/anti-protease imbalance theory.[1] In a healthy lung, the potent proteolytic activity of HNE is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT).[2] However, in chronic inflammatory states, a massive influx of neutrophils into the airways leads to an overwhelming release of HNE. This excess protease activity can overwhelm the local anti-protease screen, leading to a state of imbalance and subsequent degradation of the lung's extracellular matrix (ECM).[1] This imbalance can be exacerbated by genetic factors, such as in alpha-1 antitrypsin deficiency, or by environmental insults like cigarette smoke, which can both increase neutrophil recruitment and inactivate AAT through oxidation.
Biochemical Properties and Substrates of Human Neutrophil Elastase
HNE is a 29.5 kDa glycoprotein with a catalytic triad (His-57, Asp-102, Ser-195) characteristic of serine proteases. It exhibits a broad substrate specificity, with a preference for cleaving peptide bonds C-terminal to small, aliphatic amino acids, particularly valine and alanine. Its primary physiological substrate in the lung is elastin, a key component of the ECM responsible for the elastic recoil of lung tissue. Degradation of elastin by HNE leads to the loss of lung elasticity, a hallmark of emphysema.
Beyond elastin, HNE can degrade a wide array of other ECM components, including collagens, fibronectin, and proteoglycans. It can also cleave a variety of other proteins, including cytokines, chemokines, and cell surface receptors, thereby modulating inflammatory and signaling pathways.
Quantitative Data: HNE Levels in Lung Diseases
The concentration and activity of HNE are significantly elevated in the airways and circulation of patients with various lung diseases. The following tables summarize representative quantitative data from the literature.
Table 1: Human Neutrophil Elastase Concentration in Biological Fluids
| Disease State | Sample Type | HNE Concentration (ng/mL) | Reference |
| Healthy Controls | Plasma | 43.7 ± 5.4 | |
| BALF (Non-smokers) | Undetectable to low levels | ||
| Sputum | Low to undetectable | ||
| COPD | Sputum (Stable) | Geometric Mean: 2454 (95% CI: 1460-4125) | |
| Sputum (Exacerbation) | Geometric Mean: 6400 (95% CI: 3664-11180) | ||
| BALF (Smokers) | Elevated compared to non-smokers | ||
| Cystic Fibrosis | Sputum | Median: 3780 (Range: 390-32440) | |
| Plasma | Median: 17.67 (Range: 0.79-340.22) | ||
| ARDS | Plasma (at diagnosis) | Median: 217 (Range: 127-480) | |
| BALF | Strikingly greater than healthy controls | ||
| Bronchiectasis | Sputum | Significantly elevated | |
| BALF (Abnormal Lobe) | Significantly elevated |
Table 2: Kinetic Parameters of Human Neutrophil Elastase
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| MeOSuc-AAPV-AMC | 362 | - | - | |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (R isomer) | 15 ± 2.9 | - | 930,000 | |
| MeO-Suc-(Ala)₂-Pro-Val-nitroxide (S isomer) | 25 ± 5.4 | - | 640,000 | |
| Heparin-Antithrombin Complex | ~1 | ~3.33 | - | |
| FRET-peptide substrate | 1.6 ± 0.01 | 0.57 ± 0.05 | - |
Signaling Pathways Modulated by Human Neutrophil Elastase
HNE's pathogenic role extends beyond simple ECM degradation. It is a potent signaling molecule that can activate and modulate a variety of intracellular pathways, contributing to inflammation, apoptosis, and tissue remodeling.
Induction of Pro-inflammatory Cytokines
HNE is a powerful inducer of pro-inflammatory cytokine and chemokine production in airway epithelial cells and macrophages. A key mechanism involves the activation of Proteinase-Activated Receptors (PARs) , particularly PAR-1 and PAR-2. HNE can cleave the extracellular domain of these G protein-coupled receptors, exposing a tethered ligand that initiates intracellular signaling. This often leads to the activation of transcription factors such as NF-κB , a central regulator of inflammation, and subsequent upregulation of genes encoding cytokines like Interleukin-8 (IL-8) , a potent neutrophil chemoattractant. This creates a vicious cycle of neutrophil recruitment and further HNE release.
Mucin Hypersecretion
A hallmark of chronic bronchitis and cystic fibrosis is mucus hypersecretion, which contributes to airway obstruction. HNE is a potent secretagogue and also stimulates the expression of mucin genes, primarily MUC5AC and MUC1 . One well-characterized pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) . HNE can cleave and release membrane-bound EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), leading to EGFR autophosphorylation and activation of downstream signaling cascades, including the ERK and NF-κB pathways, which ultimately drive mucin gene transcription.
Apoptosis of Lung Epithelial Cells
HNE can induce apoptosis in lung epithelial cells, contributing to the breakdown of the alveolar-capillary barrier in ARDS and the parenchymal destruction in emphysema. This process can be initiated through the activation of PAR-1 . Downstream of PAR-1, HNE triggers a signaling cascade involving the activation of NF-κB and the tumor suppressor protein p53 . This leads to the upregulation of the pro-apoptotic protein PUMA and the mitochondrial translocation of Bax , ultimately resulting in the activation of the intrinsic apoptotic pathway through caspase activation.
Activation of Matrix Metalloproteinases (MMPs)
HNE can amplify ECM degradation by activating pro-MMPs, particularly the gelatinases MMP-2 and MMP-9. HNE cleaves the inhibitory pro-domain of these zymogens, converting them into their active forms. This creates a proteolytic cascade that further accelerates the breakdown of the lung's structural components.
Modulation of Macrophage Function
Alveolar macrophages play a crucial role in lung homeostasis and inflammation. HNE can significantly alter macrophage function. It has been shown to impair the phagocytic capacity of macrophages, potentially by cleaving opsonins and phagocytic receptors. Furthermore, HNE can stimulate macrophages to release their own pro-inflammatory mediators, contributing to the inflammatory milieu in the lung.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to investigate the role of HNE in lung diseases.
HNE Activity Assay using a Chromogenic Substrate
This assay measures the enzymatic activity of HNE by monitoring the cleavage of a synthetic chromogenic substrate.
Materials:
-
Human Neutrophil Elastase (purified)
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of purified HNE or the biological sample (e.g., sputum supernatant, BALF) in Assay Buffer.
-
Add 50 µL of the HNE/sample dilutions to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve. The activity can be quantified using a standard curve generated with known concentrations of p-nitroaniline.
Enzyme-Linked Immunosorbent Assay (ELISA) for HNE
This immunoassay quantifies the concentration of HNE protein in biological samples.
Materials:
-
Human Neutrophil Elastase ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well microplate pre-coated with capture antibody
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare serial dilutions of the HNE standard and the biological samples in the provided diluent.
-
Add 100 µL of the standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash the plate three times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate as in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the HNE standards and use it to determine the concentration of HNE in the samples.
Immunohistochemistry (IHC) for HNE in Lung Tissue
This technique allows for the visualization of HNE protein within the context of lung tissue architecture.
Materials:
-
Paraffin-embedded lung tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-human neutrophil elastase antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.
-
Blocking: Incubate the sections with blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-HNE antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Apply DAB substrate, which will produce a brown precipitate at the site of HNE localization.
-
Counterstaining: Stain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Visualization: Examine the slides under a microscope.
Murine Model of Elastase-Induced Emphysema
This in vivo model is widely used to study the pathogenesis of emphysema and to test potential therapeutic interventions.
Materials:
-
C57BL/6 mice
-
Porcine pancreatic elastase (PPE)
-
Saline
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the mice.
-
Intratracheally or intranasally instill a single dose of PPE (e.g., 0.5-4 units in 50 µL of saline) into the lungs of the mice. Control mice receive saline only.
-
Allow the mice to recover.
-
At a specified time point (e.g., 21 days) after instillation, euthanize the mice and harvest the lungs.
-
Assess the development of emphysema by measuring the mean linear intercept (a measure of airspace enlargement) on histological sections of the lungs. Other endpoints can include measurements of lung function and inflammation (e.g., by analyzing bronchoalveolar lavage fluid).
Conclusion and Future Directions
Human neutrophil elastase is a key player in the destructive inflammatory processes that characterize many chronic lung diseases. Its multifaceted roles, from direct degradation of the lung's structural components to the intricate modulation of cellular signaling pathways, make it a compelling target for therapeutic intervention. The development of specific and potent HNE inhibitors has been a long-standing goal in respiratory medicine. A deeper understanding of the complex biology of HNE, aided by the experimental approaches outlined in this guide, will be crucial for the successful development of novel therapies aimed at restoring the protease/anti-protease balance and mitigating the devastating consequences of HNE-mediated lung damage. Future research should continue to explore the intricate signaling networks regulated by HNE and focus on the development of targeted therapies that can selectively inhibit its pathogenic activities while preserving its essential roles in host defense.
References
A Technical Guide to Utilizing BAY-678 Racemate for the Interrogation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). It details the established role of HNE in activating key inflammatory signaling cascades and outlines how BAY-678 can be employed as a crucial research tool to dissect these pathways. This document is intended for professionals in the fields of immunology, cell biology, and drug discovery who are investigating the roles of proteases in inflammation.
Introduction to this compound
BAY-678 is an orally bioavailable and cell-permeable small molecule that potently and selectively inhibits human neutrophil elastase (HNE)[1][2]. As a member of the chymotrypsin-like family of serine proteases, HNE is a key mediator of inflammation, stored in the azurophilic granules of neutrophils[3]. Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade components of the extracellular matrix and modulate the activity of various cell surface receptors and cytokines, thereby amplifying the inflammatory response. The dysregulation of HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension[3].
BAY-678's high potency and selectivity for HNE make it a valuable chemical probe for elucidating the specific contributions of this protease to inflammatory processes. This guide will focus on the role of HNE in activating the NF-κB and MAPK signaling pathways and how BAY-678 can be utilized to study these mechanisms.
Biochemical and Pharmacokinetic Properties of BAY-678
A comprehensive understanding of the biochemical and pharmacokinetic parameters of BAY-678 is essential for its effective use in experimental settings. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Reference |
| Target | Human Neutrophil Elastase (HNE) | [1] |
| IC50 | 20 nM | |
| Ki | 15 nM | |
| Selectivity | >2,000-fold selective over a panel of 21 other serine proteases | |
| Potency against Murine NE (Ki) | 700 nM | |
| Bioavailability | Orally bioavailable | |
| Cell Permeability | Cell-permeable |
| In Vivo Data (Rat) | Value | Reference |
| Half-life (t1/2) | 1.3 hours | |
| Clearance | Medium |
HNE-Mediated Inflammatory Signaling Pathways
Human neutrophil elastase is a significant upstream activator of intracellular signaling cascades that orchestrate the inflammatory response. The primary pathways influenced by HNE are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of HNE by BAY-678 provides a method to investigate the role of HNE in these critical signaling networks.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. HNE has been shown to activate this pathway, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. One proposed mechanism for HNE-mediated NF-κB activation involves the activation of Toll-like Receptor 4 (TLR4).
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling route activated by HNE, leading to cellular responses such as proliferation, differentiation, and inflammation. HNE has been shown to activate the p38 MAPK and ERK1/2 subfamilies, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory genes.
Experimental Protocols for Studying Inflammatory Pathways with BAY-678
While specific, detailed experimental protocols for BAY-678's effects on intracellular signaling are not extensively published, the following section provides generalized workflows that can be adapted to investigate the role of HNE in inflammatory pathways using BAY-678 as a selective inhibitor.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of BAY-678 on HNE-induced inflammatory responses in a cellular model.
Methodologies for Key Experiments
4.2.1. Cell Culture and Treatment:
-
Cell Lines: A549 (human lung adenocarcinoma), THP-1 (human monocytic cell line, differentiated into macrophages), or primary human bronchial epithelial cells are suitable models.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
BAY-678 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A dose-response study (e.g., 10 nM to 10 µM) is recommended to determine the optimal inhibitory concentration.
-
HNE Stimulation: Use purified human neutrophil elastase at a concentration known to elicit an inflammatory response in the chosen cell type (e.g., 50-200 nM).
4.2.2. Western Blotting for Signaling Protein Phosphorylation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve cells for 12-24 hours prior to the experiment.
-
Pre-incubate cells with various concentrations of BAY-678 for 1-2 hours.
-
Stimulate cells with HNE for a short duration (e.g., 15-60 minutes) to observe peak phosphorylation of signaling proteins.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total p65 NF-κB, p38 MAPK, and ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
4.2.3. ELISA for Cytokine Production:
-
Seed cells in 24-well plates.
-
Pre-treat with BAY-678 for 1-2 hours.
-
Stimulate with HNE for a longer duration (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as IL-8 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
4.2.4. RT-qPCR for Gene Expression Analysis:
-
Following HNE stimulation in the presence or absence of BAY-678, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR using primers specific for target genes (e.g., IL8, TNF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a potent and selective inhibitor of human neutrophil elastase, making it an invaluable tool for researchers investigating the role of this protease in inflammatory diseases. By inhibiting HNE, BAY-678 allows for the detailed study of its downstream effects on critical inflammatory signaling pathways, including NF-κB and MAPK. While extensive published data specifically detailing the effects of BAY-678 on these signaling cascades is limited, the well-established role of HNE provides a strong rationale for its use in such studies. The experimental approaches outlined in this guide offer a framework for utilizing BAY-678 to further elucidate the complex mechanisms of HNE-driven inflammation, which may ultimately contribute to the development of novel anti-inflammatory therapeutics.
References
The Discovery and Development of BAY-678: A Potent and Selective Human Neutrophil Elastase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its role in tissue degradation and inflammation has made it a key target for therapeutic intervention. This technical guide details the discovery and development of BAY-678, a potent, selective, and orally bioavailable inhibitor of HNE. Developed by Bayer HealthCare, BAY-678 emerged from a focused lead optimization program centered on a dihydropyrimidinone scaffold. This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the broader context of its development, offering valuable insights for researchers in the field of protease inhibitors and drug discovery.
Introduction: The Role of Human Neutrophil Elastase in Disease
Human Neutrophil Elastase (HNE), a 29 kDa glycoprotein, is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[2] While essential for defense against pathogens and tissue remodeling, excessive or unregulated HNE activity can lead to significant tissue damage and perpetuate inflammatory responses.[2][3] This imbalance is a critical factor in the progression of several chronic inflammatory diseases, particularly those affecting the lungs.[3] In conditions like COPD, HNE-mediated destruction of elastin in the lung parenchyma contributes to emphysema, while in ALI, its activity exacerbates lung tissue damage and inflammation. Consequently, the inhibition of HNE has been a long-standing goal in the development of new anti-inflammatory therapies.
The Discovery of BAY-678: A Dihydropyrimidinone-Based Inhibitor
The development of BAY-678 originated from a medicinal chemistry program at Bayer focused on the identification of novel, non-covalent, and selective HNE inhibitors. The program identified a promising dihydropyrimidinone lead structure. Through a systematic lead optimization process, chemists at Bayer explored the structure-activity relationships (SAR) of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of BAY-678, a fourth-generation HNE inhibitor characterized by its high potency and excellent selectivity.
In Vitro Pharmacological Profile of BAY-678
The pharmacological properties of BAY-678 have been extensively characterized through a series of in vitro assays. These studies have demonstrated its high affinity for HNE and its remarkable selectivity over other related proteases.
Potency against Human Neutrophil Elastase
BAY-678 is a highly potent inhibitor of HNE, exhibiting inhibitory activity in the nanomolar range. This high potency is a key attribute for a successful therapeutic agent, as it allows for effective target engagement at lower, and potentially safer, concentrations.
| Parameter | Value | Reference |
| IC50 | 20 nM | |
| Ki | 15 nM |
Table 1: In Vitro Potency of BAY-678 against Human Neutrophil Elastase
Selectivity Profile
A critical aspect of a successful drug candidate is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects and potential toxicity. BAY-678 has demonstrated exceptional selectivity, showing over 2,000-fold greater potency for HNE compared to a panel of 21 other serine proteases. While specific Ki or IC50 values against a full panel are not publicly available, the high degree of selectivity is a hallmark of this compound. It also displays a significantly lower affinity for murine neutrophil elastase (MNE).
| Protease | Inhibition Data | Reference |
| Human Neutrophil Elastase (HNE) | IC50 = 20 nM | |
| Murine Neutrophil Elastase (MNE) | Ki = 700 nM | |
| Panel of 21 other serine proteases | >2,000-fold selectivity |
Table 2: Selectivity Profile of BAY-678
Preclinical Pharmacokinetics
The pharmacokinetic properties of BAY-678 have been evaluated in preclinical species to assess its potential for oral administration and to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have shown that BAY-678 is orally bioavailable.
| Species | Parameter | Value | Reference |
| Rat | Half-life (t1/2) | 1.3 h | |
| Rat | Clearance | Medium |
Table 3: Pharmacokinetic Parameters of BAY-678 in Rats
In Vivo Efficacy in Preclinical Models
The therapeutic potential of BAY-678 has been demonstrated in preclinical models of lung disease, where it has shown significant efficacy in reducing inflammation and tissue damage.
Acute Lung Injury (ALI) Model
In preclinical models of ALI, BAY-678 has been shown to be effective in mitigating the pathological consequences of excessive HNE activity. While specific details of the in vivo studies with BAY-678 are not extensively published, the efficacy of its successor, BAY 85-8501, in a similar model provides strong evidence for the therapeutic potential of this class of inhibitors. In a murine model of HNE-induced ALI, oral administration of BAY 85-8501 demonstrated a dose-dependent reduction in lung hemorrhage and neutrophil infiltration.
Experimental Protocols
HNE Inhibition Assay (General Protocol)
The potency of HNE inhibitors is typically determined using a biochemical assay that measures the enzymatic activity of HNE in the presence of the inhibitor.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Synthetic chromogenic or fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (BAY-678)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to generate a range of concentrations.
-
In a microplate, add the HNE enzyme to the assay buffer.
-
Add the diluted test compound to the wells containing the enzyme and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the HNE substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Lung Injury Model (Representative Protocol)
This protocol is based on models used for HNE inhibitors and serves as a representative example.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Administer the test compound (e.g., BAY-678) or vehicle control orally at a pre-determined time before the induction of lung injury.
-
Induce acute lung injury by intratracheal instillation of human neutrophil elastase.
-
At a specified time point after injury induction (e.g., 4-24 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Analyze the BAL fluid for markers of lung injury and inflammation, such as:
-
Total and differential cell counts (especially neutrophils)
-
Total protein concentration (as a measure of vascular permeability)
-
Hemoglobin concentration (as a measure of hemorrhage)
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
-
Process lung tissue for histological analysis to assess the degree of tissue damage and inflammation.
Visualizations
HNE Signaling Pathway in COPD
Caption: HNE signaling in COPD pathogenesis and the inhibitory action of BAY-678.
Drug Discovery Workflow for BAY-678
Caption: A generalized workflow for the discovery and development of BAY-678.
Conclusion and Future Directions
BAY-678 represents a significant achievement in the development of potent and selective HNE inhibitors. Its discovery from a dihydropyrimidinone lead scaffold and subsequent characterization have provided a valuable chemical probe for studying the role of HNE in various diseases. While BAY-678 itself did not progress to later stages of clinical development, it paved the way for the development of its successor, BAY 85-8501, which has undergone clinical investigation. The insights gained from the development of BAY-678 continue to inform the design of next-generation HNE inhibitors with improved therapeutic profiles. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds holds promise for the development of effective treatments for a range of debilitating inflammatory conditions.
References
- 1. Neutrophil extracellular trap (NET) formation characterises stable and exacerbated COPD and correlates with airflow limitation | springermedizin.de [springermedizin.de]
- 2. Orchestration of Neutrophil Extracellular Traps (Nets), a Unique Innate Immune Function during Chronic Obstructive Pulmonary Disease (COPD) Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity Profile of BAY-678 Racemate Against Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE). The information presented herein is curated for researchers, scientists, and drug development professionals working on protease inhibitors and related therapeutic areas.
Introduction
BAY-678 is a fourth-generation, orally bioavailable, and cell-permeable small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory and pulmonary diseases.[1][2] Developed as a chemical probe, BAY-678 exhibits high potency and remarkable selectivity for HNE.[1][2] This guide details the selectivity of its racemate against a broad panel of other proteases, providing key quantitative data and the experimental methodologies used for its determination.
Core Selectivity Data
This compound is characterized by its high affinity and specificity for human neutrophil elastase. The key inhibitory values are summarized below:
| Target Enzyme | Parameter | Value | Reference |
| Human Neutrophil Elastase (HNE) | IC50 | 20 nM | [1] |
| Human Neutrophil Elastase (HNE) | Ki | 15 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Expanded Selectivity Profile
The selectivity of BAY-678 has been rigorously assessed against a panel of 21 other serine proteases. Across this panel, BAY-678 demonstrated a remarkable lack of inhibitory activity, with IC50 values consistently greater than 30 µM. This signifies a selectivity of over 2,000-fold for HNE compared to the other tested proteases.
The following table summarizes the selectivity of BAY-678 against this panel of serine proteases.
| Protease | IC50 (µM) |
| Cathepsin G | > 30 |
| Porcine Pancreatic Elastase | > 30 |
| Chymotrypsin | > 30 |
| 18 other NE-related enzymes | > 30 |
Note: A complete, itemized list of all 21 tested serine proteases was not available in the public domain at the time of this guide's compilation. The primary source indicates a panel of 21 related serine proteases were tested with no significant inhibition observed.
Species Selectivity
The inhibitory potential of BAY-678 has also been evaluated against neutrophil elastases from other species.
| Species | Enzyme | Ki (nM) |
| Rat | Neutrophil Elastase | 700 |
| Mouse | Neutrophil Elastase | 700 |
The significantly higher Ki values for the rodent orthologs indicate a degree of species-specificity for the human enzyme.
Experimental Protocols
The determination of the inhibitory activity of BAY-678 was performed using a biochemical inhibition assay. The following provides a detailed description of the likely methodology based on the primary literature.
Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of BAY-678 against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound, dissolved in DMSO
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH (7.4) containing a detergent (e.g., Tween-20 or Triton X-100) to prevent non-specific binding.
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: HNE is pre-incubated with the various concentrations of BAY-678 (or vehicle control) in the wells of a 96-well plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the AMC group from the substrate by HNE, is monitored over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, enzyme reaction velocities are measured at different substrate concentrations in the presence of various inhibitor concentrations. The data is then plotted using a Dixon plot (1/velocity vs. inhibitor concentration), which for a competitive inhibitor, will yield intersecting lines from which the Ki can be extrapolated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of HNE inhibition and the general workflow for assessing protease inhibitor selectivity.
Caption: Mechanism of HNE inhibition by BAY-678.
Caption: General workflow for assessing protease inhibitor selectivity.
References
Methodological & Application
Application Notes and Protocols: BAY-678 Racemate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2][3][4] As a racemate, BAY-678 offers a valuable tool for in vitro studies aimed at understanding the role of HNE in disease and for the preliminary screening of potential therapeutic agents.[5] These application notes provide detailed protocols for in vitro assays using BAY-678 racemate, summarize its key biochemical data, and illustrate its relevant signaling pathway.
Biochemical Data
This compound is characterized by its high affinity and specificity for human neutrophil elastase.
| Parameter | Value | Notes |
| Target | Human Neutrophil Elastase (HNE) | Also known as ELANE or ELA2. |
| IC50 | 20 nM | The concentration causing 50% inhibition of HNE activity in biochemical assays. |
| Ki | 15 nM | The inhibition constant, indicating high-affinity binding to HNE. |
| Mechanism of Action | Reversible Inhibitor | Forms a reversible complex with the enzyme. |
| Selectivity | >2000-fold selective for HNE | Tested against a panel of 21 other serine proteases with IC50 values > 30 µM for all. |
| Cell Permeability | Yes | Effective in cell-based assays. |
Signaling Pathway
Human neutrophil elastase (HNE) is a key mediator in inflammatory processes. Upon its release, HNE can cleave and activate Protease-Activated Receptor-2 (PAR2), initiating a downstream signaling cascade that involves the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling ultimately leads to an inflammatory response. BAY-678 acts by directly inhibiting HNE, thereby blocking the initiation of this pro-inflammatory cascade.
Caption: HNE-activated inflammatory signaling pathway and inhibition by BAY-678.
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HNE. The assay measures the cleavage of a fluorogenic substrate, with a decrease in fluorescence indicating enzymatic inhibition.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for testing.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 160 µL of the HNE solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro HNE inhibition assay.
Caption: Workflow for the in vitro HNE inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the role of human neutrophil elastase in various physiological and pathological processes. The provided protocols and data facilitate its use in in vitro settings, enabling researchers to further explore the therapeutic potential of HNE inhibition. For robust experimental design, it is recommended to include an inactive enantiomer, if available, as a negative control to ensure that the observed effects are specific to the inhibition of HNE by the active component of the racemate.
References
- 1. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for BAY-678 Racemate Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an IC50 of 20 nM.[1][2] The racemate form, BAY-678 racemate, is utilized in research to study the effects of HNE inhibition in various biological systems.[1][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 400.35 g/mol | |
| Chemical Formula | C₂₀H₁₅F₃N₄O₂ | |
| Appearance | Solid powder (Appearance may vary by supplier) | N/A |
| Purity (HPLC) | ≥98% |
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing high-concentration stock solutions for in vitro studies. For in vivo applications, specific solvent mixtures are required.
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | ≥ 150 mg/mL (374.67 mM) | Use newly opened, anhydrous DMSO for best results as it is hygroscopic. | |
| DMSO | 100 mM (40.03 mg/mL) | A commonly cited solubility limit for high-concentration stocks. | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Yields a clear solution. | |
| In Vivo Formulation 2 | 2.5 mg/mL (6.24 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication. | |
| In Vivo Formulation 3 | 2.5 mg/mL (6.24 mM) | 10% DMSO, 90% Corn Oil. Requires warming. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.
-
Calculating the Required Mass: To prepare a specific volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 400.35 g/mol / 1000 = 4.0035 mg
-
Weighing the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 4.0035 mg) of this compound directly into the tared tube.
-
-
Dissolving the Compound:
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 4.0035 mg) to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied. However, avoid excessive heat to prevent potential degradation.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
| Form | Storage Temperature | Duration | Key Considerations | Source |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated to prevent hydration. | |
| DMSO Stock Solution | -20°C | 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | |
| DMSO Stock Solution | -80°C | 6 months | Recommended for longer-term storage. Use tightly sealed vials to prevent DMSO from absorbing water. |
Note: The stability of BAY-678 (non-racemate) has been reported for up to 1 year at -20°C and 2 years at -80°C. While likely similar, it is best to adhere to the more conservative recommendations for the racemate unless specific stability data is available.
Application Guidelines
-
Final DMSO Concentration: When diluting the stock solution into aqueous media (e.g., cell culture medium), ensure the final DMSO concentration is non-toxic to your experimental system, typically below 0.1% - 0.5% (v/v).
-
Precipitation in Aqueous Media: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous buffers. To minimize this, make intermediate dilutions in DMSO before the final dilution into the aqueous medium. If precipitation occurs, sonication may help redissolve the compound.
-
Vehicle Control: Always include a vehicle control (the final dilution solvent, e.g., culture medium with the same final percentage of DMSO) in your experiments to account for any effects of the solvent itself.
Workflow and Pathway Diagrams
References
Application Notes and Protocols for BAY-678 Racemate in Cell-Based Human Neutrophil Elastase (HNE) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity. It plays a crucial role in the degradation of extracellular matrix proteins and the clearance of pathogens. However, dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy.
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase.[1][2][3] The racemate, BAY-678 racemate, is also utilized in research for investigating HNE inhibition. These application notes provide detailed protocols for a cell-based assay to determine the inhibitory potential of this compound on HNE activity.
Data Presentation
Inhibitor Properties
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| BAY-678 | Human Neutrophil Elastase (HNE) | 20[1][2] | 15 | >2000-fold over 21 other serine proteases |
| This compound | Human Neutrophil Elastase (HNE) | Not explicitly stated, but derived from the active enantiomer (BAY-678) | Not explicitly stated | Not explicitly stated |
Solubility of this compound
| Solvent | Concentration | Description |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.24 mM) | Suspended solution (requires sonication) |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.24 mM) | Clear solution (requires warming) |
Experimental Protocols
Cell-Based HNE Inhibition Assay
This protocol describes a method to measure the intracellular inhibition of HNE by this compound in a human cell line, such as U937 (a human monocytic cell line that can be differentiated into a neutrophil-like phenotype).
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Cell Lysis Buffer (e.g., PBS, 1 M NaCl, 0.1% Tween-20, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
-
DMSO (for compound dilution)
Protocol:
-
Cell Culture and Differentiation (Optional):
-
Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To induce differentiation into a neutrophil-like phenotype, treat U937 cells with PMA (e.g., 10-100 ng/mL) for 48-72 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid cellular toxicity.
-
-
Cell Treatment:
-
Seed the differentiated or undifferentiated U937 cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known HNE inhibitor).
-
Incubate the plate for a predetermined time (e.g., 1-3 hours) at 37°C in a 5% CO2 incubator to allow for compound uptake and intracellular HNE inhibition.
-
-
Cell Lysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cells with cold PBS.
-
Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice to lyse the cells.
-
-
HNE Activity Measurement:
-
Transfer the cell lysates to a 96-well black microplate.
-
Prepare the fluorogenic HNE substrate solution in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to each well containing the cell lysate.
-
Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of HNE inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the cell-based HNE inhibition assay.
Caption: Simplified signaling pathway of HNE and its inhibition by this compound.
References
Application Notes and Protocols for BAY-678 Racemate in Animal Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, damage to the alveolar-capillary barrier, and subsequent respiratory failure. A key mediator in the pathogenesis of ALI/ARDS is human neutrophil elastase (HNE), a serine protease released by activated neutrophils that contributes to tissue degradation and perpetuates the inflammatory cascade. BAY-678 racemate is a potent, selective, and orally bioavailable inhibitor of HNE, making it a promising therapeutic candidate for ALI.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of ALI, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms.
Mechanism of Action
BAY-678 is a fourth-generation inhibitor of HNE with an IC50 of 20 nM and demonstrates over 2,000-fold selectivity against a panel of 21 other serine proteases.[1] In the context of ALI, the excessive release of HNE from infiltrating neutrophils leads to the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in the immune response. HNE can also amplify the inflammatory response by activating pro-inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. By inhibiting HNE, BAY-678 is expected to mitigate these pathological processes, thereby reducing lung injury and inflammation. The anti-inflammatory and anti-remodeling effects of BAY-678 have been demonstrated in preclinical models of ALI and lung emphysema.[1]
Data Presentation
While specific quantitative data for this compound in a dedicated ALI study is not publicly available in full detail, data from a closely related and potent HNE inhibitor from the same chemical class, BAY 85-8501, in a rodent model of ALI provides a strong surrogate for the expected efficacy.[2] The following tables summarize the typical quantitative outcomes observed with potent HNE inhibitors in animal models of ALI.
Table 1: Effect of HNE Inhibitor (BAY 85-8501) on Lung Injury Parameters in a Rodent Model of ALI
| Parameter | Control (Vehicle) | HNE Inhibitor (BAY 85-8501) | % Reduction |
| Lung Wet-to-Dry Weight Ratio | 6.5 ± 0.4 | 4.8 ± 0.3 | ~26% |
| Total Protein in BALF (mg/mL) | 1.2 ± 0.2 | 0.5 ± 0.1 | ~58% |
| Lung Injury Score (histological) | 4.2 ± 0.5 | 2.1 ± 0.3* | ~50% |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is representative based on expected outcomes for a potent HNE inhibitor.
Table 2: Effect of HNE Inhibitor (BAY 85-8501) on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Parameter | Control (Vehicle) | HNE Inhibitor (BAY 85-8501) | % Reduction |
| Total Cell Count (x10⁵ cells/mL) | 8.5 ± 1.2 | 3.2 ± 0.8 | ~62% |
| Neutrophil Count (x10⁵ cells/mL) | 6.8 ± 1.0 | 2.1 ± 0.6 | ~69% |
| TNF-α (pg/mL) | 450 ± 50 | 180 ± 30 | ~60% |
| IL-6 (pg/mL) | 320 ± 45 | 130 ± 25 | ~59% |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is representative based on expected outcomes for a potent HNE inhibitor.
Experimental Protocols
The following are detailed protocols for inducing ALI in a mouse model using lipopolysaccharide (LPS) and a general protocol for the administration of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal gavage needles or intratracheal instillation device
-
8-10 week old C57BL/6 mice
Procedure:
-
Preparation of LPS Solution: Dissolve LPS in sterile PBS to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Anesthesia: Anesthetize the mice using a standardized protocol (e.g., inhalation of 2-3% isoflurane or intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck or by transillumination.
-
Carefully insert a sterile 24-gauge catheter or a specialized intratracheal instillation device into the trachea.
-
Instill 50 µL of the LPS solution (50 µg LPS per mouse) directly into the lungs.
-
Hold the mouse in a vertical position for approximately 30 seconds to ensure distribution of the LPS within the lungs.
-
-
Recovery: Suture the incision if made. Allow the mouse to recover on a warming pad until fully ambulatory.
-
Monitoring: Monitor the animals for signs of respiratory distress. The peak of inflammation is typically observed 24-48 hours post-LPS administration.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
Procedure:
-
Preparation of BAY-678 Solution:
-
Prepare a stock solution of BAY-678 in DMSO.
-
On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentration. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL volume, the final concentration would be 2.5 mg/mL.
-
-
Administration:
-
Prophylactic Treatment: Administer BAY-678 via oral gavage 1-2 hours before the induction of ALI with LPS.
-
Therapeutic Treatment: Administer BAY-678 via oral gavage 2-4 hours after the induction of ALI with LPS.
-
The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg).
-
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group of animals.
Protocol 3: Assessment of Lung Injury
1. Bronchoalveolar Lavage (BAL):
-
At the desired time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 1 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid.
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for protein and cytokine analysis (e.g., BCA assay for total protein, ELISA for TNF-α and IL-6).
-
Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin with Diff-Quik staining).
2. Lung Wet-to-Dry Weight Ratio:
-
Excise the right lung and record its wet weight.
-
Dry the lung in an oven at 60°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight and calculate the wet-to-dry ratio.
3. Histological Analysis:
-
Perfuse the left lung with 10% neutral buffered formalin.
-
Embed the fixed lung in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the lung sections for evidence of injury, such as alveolar congestion, hemorrhage, and inflammatory cell infiltration.
Visualizations
Signaling Pathway of HNE-Mediated Inflammation in ALI
Caption: HNE amplifies inflammation via the TLR4/NF-κB pathway, which is inhibited by BAY-678.
Experimental Workflow for Evaluating BAY-678 in a Mouse Model of ALI
Caption: Workflow for assessing BAY-678 efficacy in a mouse model of acute lung injury.
References
Application Notes and Protocols: BAY-678 Racemate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of BAY-678 racemate for in vivo research, focusing on its application as a potent and selective inhibitor of human neutrophil elastase (HNE). The information compiled here is intended to guide researchers in designing and executing robust in vivo studies.
Introduction
BAY-678 is an orally bioavailable, potent, and selective, cell-permeable inhibitor of human neutrophil elastase (HNE), a key protease implicated in the pathology of various inflammatory diseases.[1][2] With an IC50 of 20 nM for HNE, BAY-678 demonstrates high selectivity, showing no significant inhibition against 21 other related serine proteases at concentrations up to 30 µM.[2] While BAY-678 is a powerful tool for studying the role of HNE in disease models, it is important to note its significantly lower potency against rodent neutrophil elastase. This characteristic necessitates careful consideration in experimental design, often requiring the use of models that involve the administration of human HNE to effectively study the inhibitor's efficacy. A more potent successor, BAY 85-8501, has been developed and has shown efficacy in a rodent model of acute lung injury (ALI).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target | Notes |
| IC50 | 20 nM | Human Neutrophil Elastase (HNE) | Demonstrates high potency against the primary human target.[1] |
| Ki | 15 nM | Human Neutrophil Elastase (HNE) | Reversible inhibitor. |
| Selectivity | >2000-fold | Against a panel of 21 other serine proteases | Indicates high specificity for HNE. |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration | Notes |
| Half-life (t1/2) | 1.3 h | Not specified | Indicates medium clearance in rats. |
| Bioavailability | Orally bioavailable | Oral | Specific percentage not provided in the available literature. |
Recommended Dosage for In Vivo Studies
While several sources state that BAY-678 is effective in in vivo models of acute lung injury, a specific dosage from peer-reviewed scientific literature for this compound could not be definitively identified in the conducted search. The primary publication focusing on this compound and its successor, BAY 85-8501, highlights the in vivo efficacy of BAY 85-8501 in a rodent model of ALI but does not provide a corresponding dosage for BAY-678.
Researchers are therefore advised to perform dose-ranging studies to determine the optimal effective and well-tolerated dose for their specific animal model and experimental conditions. The formulation protocols provided below can be used to prepare the compound for such studies. Given the lower potency of BAY-678 against rodent neutrophil elastase, studies may need to incorporate the administration of human HNE to the animal model to accurately assess the inhibitory activity of BAY-678.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The following protocols are suggested for the preparation of this compound for oral or intraperitoneal administration in animal studies. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: Suspended Solution (for oral and intraperitoneal injection)
This protocol yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the solution until a uniform suspension is achieved.
Protocol 2: Clear Solution (for oral and intraperitoneal injection)
This protocol yields a clear solution of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare the formulation by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound to the solvent mixture to achieve the desired concentration (e.g., ≥ 2.5 mg/mL).
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Protocol 3: Corn Oil Formulation (for oral administration)
This protocol yields a clear solution of 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare the formulation by combining 10% DMSO and 90% Corn Oil.
-
Add this compound to the solvent mixture to achieve a concentration of 2.5 mg/mL.
-
Gentle warming may be required to achieve a clear solution.
In Vivo Acute Lung Injury (ALI) Model (General Protocol)
As a specific protocol for BAY-678 in an ALI model is not available, a general methodology is provided below. This should be adapted based on the specific research question and the chosen method of inducing ALI (e.g., intratracheal administration of lipopolysaccharide (LPS) or human neutrophil elastase).
Animal Model:
-
Mice or rats are commonly used. Given the species-selectivity of BAY-678, a model incorporating human HNE is recommended.
Experimental Groups:
-
Vehicle control group
-
ALI-induction agent + vehicle control group
-
ALI-induction agent + this compound treatment group(s) (multiple doses for dose-response assessment)
Procedure:
-
Acclimatize animals to the laboratory conditions.
-
Administer this compound or vehicle at the predetermined time point before or after the induction of ALI. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design.
-
Induce acute lung injury. A common method is the intratracheal instillation of LPS or human HNE.
-
Monitor the animals for clinical signs of distress.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-injury), euthanize the animals and collect relevant samples for analysis.
Outcome Measures:
-
Bronchoalveolar lavage fluid (BALF) analysis: Total and differential cell counts (especially neutrophils), protein concentration (as an indicator of vascular permeability), and cytokine/chemokine levels.
-
Lung histology: Assess for inflammation, edema, and tissue damage.
-
Lung wet-to-dry weight ratio: To quantify pulmonary edema.
-
Myeloperoxidase (MPO) activity assay: As a measure of neutrophil infiltration in the lung tissue.
Signaling Pathway and Experimental Workflow
Human Neutrophil Elastase (HNE) Signaling Pathway
Human neutrophil elastase, upon its release, can degrade components of the extracellular matrix and activate various signaling cascades that contribute to inflammation and tissue damage. The diagram below illustrates a simplified signaling pathway initiated by HNE.
Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE).
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in an animal model of acute lung injury.
Caption: Experimental workflow for an in vivo study of this compound.
References
Application Notes and Protocols for BAY-678 Racemate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BAY-678 racemate, a potent and selective inhibitor of human neutrophil elastase (HNE), in rodent models of inflammatory diseases. The protocols outlined below are based on available preclinical data and established methodologies for similar compounds.
Mechanism of Action
BAY-678 is an orally bioavailable and cell-permeable small molecule that selectively inhibits human neutrophil elastase (HNE) with high potency.[1] HNE is a serine protease released by neutrophils during inflammation and is implicated in the pathology of various diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension (PH).[2] By inhibiting HNE, BAY-678 can mitigate tissue damage and reduce inflammation.[1] It is important to note that BAY-678 is significantly more potent against human HNE than rodent neutrophil elastase, a critical consideration for experimental design in preclinical rodent models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Due to the limited publicly available in vivo data for BAY-678, some information is inferred from studies on its successor compound, BAY-85-8501, and is noted accordingly.
Table 1: In Vitro Potency and Selectivity of BAY-678
| Target | Parameter | Value | Species | Reference |
| Human Neutrophil Elastase (HNE) | IC₅₀ | 20 nM | Human | [1] |
| Human Neutrophil Elastase (HNE) | Kᵢ | 15 nM | Human | [3] |
| Murine Neutrophil Elastase (MNE) | Kᵢ | 700 nM | Mouse | |
| Rat Neutrophil Elastase (RNE) | Kᵢ | 600 nM | Rat | |
| Other Serine Proteases (panel of 21) | IC₅₀ | > 30 µM | Various |
Table 2: Pharmacokinetic Parameters of BAY-678 in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life (t₁/₂) | 1.3 h | Oral (p.o.) | Rat | |
| Bioavailability | Orally bioavailable | Oral (p.o.) | Rat |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common rodent models of lung injury and pulmonary hypertension.
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides methods for preparing this compound for oral (p.o.) and intraperitoneal (i.p.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Formulation for a Clear Solution (for oral and intraperitoneal injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. This formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Formulation for a Suspension (for oral and intraperitoneal injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 2.5 mg/mL working solution, add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in Saline.
-
Vortex vigorously and sonicate to ensure a uniform suspension. This formulation contains 10% DMSO and 90% (20% SBE-β-CD in Saline).
Formulation in Corn Oil (for oral administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 2.5 mg/mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Warm the mixture gently and vortex until a clear solution is obtained. This formulation contains 10% DMSO and 90% Corn Oil.
Note: Always prepare fresh dosing solutions on the day of the experiment. The stability of BAY-678 in these formulations over extended periods should be validated if necessary.
Protocol 2: Human Neutrophil Elastase-Induced Acute Lung Injury (ALI) in Mice
This model is particularly relevant for testing BAY-678 due to its high potency against human NE.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Human Neutrophil Elastase (HNE)
-
This compound formulation (from Protocol 1)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) equipment
-
Materials for euthanasia and tissue collection
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
BAY-678 Administration: Administer this compound or vehicle control to the mice via oral gavage (p.o.). A suggested dose range, based on the more potent BAY-85-8501, is 0.1 to 30 mg/kg. The optimal dose for BAY-678 should be determined in a pilot study.
-
Anesthesia: One hour after BAY-678 administration, anesthetize the mice.
-
HNE Instillation: Induce acute lung injury by intratracheal instillation of HNE. A typical dose is 1.25 U/mouse in 50 µL of sterile saline.
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Endpoint Analysis (e.g., 24 hours post-HNE):
-
Anesthetize the mice and perform a bronchoalveolar lavage (BAL) with sterile PBS.
-
Analyze BAL fluid for total and differential cell counts (especially neutrophils) and total protein concentration as a marker of lung permeability.
-
Euthanize the mice and collect lung tissue for histological analysis (H&E staining for inflammation and lung injury scoring) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Protocol 3: Monocrotaline-Induced Pulmonary Hypertension (PH) in Rats
This is a widely used model to study pulmonary hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound formulation (from Protocol 1)
-
Equipment for subcutaneous injection
-
Echocardiography system with a high-frequency transducer
-
Catheters for right ventricular systolic pressure (RVSP) measurement
-
Materials for euthanasia and tissue collection (heart and lungs)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
PH Induction: Induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (60 mg/kg).
-
BAY-678 Administration: Begin daily administration of this compound or vehicle control via oral gavage, starting from day 1 post-MCT injection and continuing for the duration of the study (typically 21-28 days). The appropriate dose should be determined in pilot studies.
-
Monitoring: Monitor the rats for clinical signs of PH, such as weight loss and lethargy.
-
Endpoint Analysis (Day 21 or 28):
-
Echocardiography: Perform echocardiography on anesthetized rats to assess right ventricular function and pulmonary artery hemodynamics.
-
Hemodynamic Measurements: Anesthetize the rats and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Tissue Collection: Euthanize the rats and collect the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them separately to calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Histology: Process the lung tissue for histological analysis to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
Visualizations
Caption: Signaling pathway of HNE-mediated tissue damage and inhibition by BAY-678.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe BAY-678 | Chemical Probes Portal [chemicalprobes.org]
Application Note: Cell Permeability Assessment of BAY-678 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), with an IC50 of 20 nM.[1][2][3] HNE is a serine protease implicated in the pathology of various inflammatory and pulmonary diseases, such as acute lung injury and emphysema, making it a key therapeutic target. As BAY-678 is noted to be "cell-permeable" and "orally bioavailable," quantifying its ability to cross cellular barriers is a critical step in its preclinical development. This document provides detailed protocols for assessing the permeability of BAY-678 racemate using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid layer, offering a rapid initial screening of membrane permeability. The Caco-2 permeability assay is considered more representative of human intestinal absorption in vivo. It utilizes a monolayer of differentiated Caco-2 cells, which express key efflux and uptake transporters, thus providing insights into both passive diffusion and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cost-effective method for predicting passive, transcellular permeability. It measures the diffusion of a compound from a donor well, through a filter coated with a lipid-oil mixture, to an acceptor well.
Experimental Protocol
Materials:
-
This compound
-
PAMPA plate sandwich system (e.g., 96-well Donor and Acceptor plates)
-
Lecithin (e.g., 1% in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High and Low Permeability Control Compounds (e.g., Propranolol and Atenolol)
-
UV-Vis Spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound and control compounds in DMSO.
-
Prepare Donor Solutions: Dilute the stock solutions to a final concentration of 100-200 µM in PBS with a final DMSO concentration of 1-5%.
-
Coat the Donor Plate: Gently add 5 µL of the lecithin-dodecane solution to the membrane of each well in the donor plate. Be careful not to touch the membrane with the pipette tip.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Add 150-200 µL of the donor solution (containing BAY-678 or controls) to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours in a chamber with a moist environment to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (P_e_) is calculated using the following equation:
P_e_ = C x [-ln(1 - [Drug]acceptor / [Drug]equilibrium)]
Where C is a constant derived from assay parameters (volume, membrane area, incubation time).
Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting human oral drug absorption. It measures bidirectional transport (apical-to-basolateral and basolateral-to-apical) across a confluent monolayer of Caco-2 cells cultured on semipermeable filter inserts.
Experimental Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Experimental Protocol
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ plate system (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound and control compounds (e.g., Atenolol, Propranolol, Talinolol)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto collagen-coated polycarbonate filter membranes in Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²). A Lucifer yellow rejection test can also be performed to confirm the tightness of paracellular junctions.
-
Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical-to-Basolateral (A→B) Transport: Add the dosing solution (e.g., 10 µM BAY-678 in transport buffer) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral-to-Apical (B→A) Transport: Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for a defined period, typically 2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.
-
Analysis: Quantify the concentration of BAY-678 in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (P_app_): Calculate the P_app_ value (in cm/s) using the formula:
P_app_ = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculation of Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of efflux transporters.
ER = P_app_ (B→A) / P_app_ (A→B)
An efflux ratio greater than 2 suggests active efflux.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison. The table below serves as a template for presenting permeability data for this compound alongside standard control compounds.
| Compound | Direction | P_app_ (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| This compound | A → B | [Insert Value] | \multirow{2}{}{[Calculate P_app_(B→A) / P_app_(A→B)]} | \multirow{2}{}{[Interpret based on P_app_ & ER]} |
| B → A | [Insert Value] | |||
| Atenolol (Low Perm.) | A → B | < 1.0 | ~1.0 | Low |
| Propranolol (High Perm.) | A → B | > 10.0 | ~1.0 | High |
| Talinolol (P-gp Substrate) | A → B | [Value] | \multirow{2}{}{> 2.0} | \multirow{2}{}{Moderate (Efflux)} |
| B → A | [Value] |
Interpretation of Results:
-
Low Permeability: P_app_ (A→B) < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: P_app_ (A→B) between 1.0 and 10.0 x 10⁻⁶ cm/s
-
High Permeability: P_app_ (A→B) > 10.0 x 10⁻⁶ cm/s
-
Potential for Active Efflux: Efflux Ratio > 2.0
Mechanism of Action: HNE Inhibition
BAY-678 acts by inhibiting human neutrophil elastase (HNE), a protease released by neutrophils at sites of inflammation. HNE degrades components of the extracellular matrix, such as elastin, contributing to tissue damage in various pulmonary diseases.
Caption: Inhibition of HNE by BAY-678 in inflammation.
References
Application Notes and Protocols for HNE Activity Assay Using BAY-678 Racemate as an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released into the extracellular space where it plays a crucial role in the degradation of extracellular matrix proteins, including elastin.[2][3] While essential for host defense, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1][2] Consequently, the inhibition of HNE is a promising therapeutic strategy for these conditions.
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase. It acts as a reversible and competitive inhibitor of HNE. The racemate of BAY-678 can be utilized in in vitro assays to determine its inhibitory potential and characterize its kinetic properties. This document provides a detailed protocol for performing an HNE activity assay using BAY-678 racemate as an inhibitor.
Principle of the Assay
The HNE activity assay is based on the enzymatic cleavage of a specific chromogenic or fluorogenic substrate by HNE. In the presence of an inhibitor like BAY-678, the rate of substrate cleavage is reduced. The assay measures the enzymatic activity by monitoring the increase in absorbance or fluorescence resulting from the release of the chromophore or fluorophore from the substrate. The inhibitory effect of BAY-678 is quantified by determining the concentration required to inhibit HNE activity by 50% (IC50).
A commonly used substrate is MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA). HNE cleaves this substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405-410 nm. Alternatively, a fluorogenic substrate such as MeOSuc-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC) can be used, with the release of AMC monitored by fluorescence measurement.
Quantitative Data Summary
The following table summarizes the key quantitative data for BAY-678 as an HNE inhibitor.
| Parameter | Value | Reference |
| IC50 (HNE) | 20 nM | |
| Ki | 15 nM | |
| Selectivity | >2000-fold over 21 other serine proteases | |
| Solubility in DMSO | ≥ 40.03 mg/mL (100 mM) |
Experimental Protocols
This section provides a detailed methodology for the HNE activity assay using this compound.
Materials and Reagents
-
Human Neutrophil Elastase (HNE): Purified enzyme (e.g., from human neutrophils or recombinant).
-
This compound: As the inhibitor.
-
HNE Substrate:
-
Chromogenic: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).
-
Fluorogenic: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC).
-
-
Assay Buffer: 0.1 M HEPES or 200 mM TRIS-HCl, pH 7.25-8.0, containing 0.5 M NaCl and optionally 0.05% Tween-20.
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO).
-
96-well Microplates: Clear, flat-bottom for colorimetric assays or black, flat-bottom for fluorometric assays.
-
Microplate Reader: Capable of measuring absorbance at 405-410 nm or fluorescence at Ex/Em = 380/460 nm.
Reagent Preparation
-
Assay Buffer: Prepare the chosen assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.25).
-
HNE Stock Solution: Reconstitute purified HNE in assay buffer to a stock concentration of 1 µM (or as recommended by the supplier). Aliquot and store at -80°C.
-
HNE Working Solution: Dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM). Prepare this solution fresh before each experiment.
-
Substrate Stock Solution: Dissolve the HNE substrate in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
BAY-678 Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
BAY-678 Working Solutions: Prepare a serial dilution of the BAY-678 stock solution in DMSO to create a range of concentrations for the inhibition assay (e.g., from 1 nM to 10 µM).
HNE Inhibition Assay Protocol (Chromogenic)
-
Plate Setup:
-
Add 2 µL of the serially diluted BAY-678 working solutions or DMSO (for vehicle control) to the wells of a 96-well microplate.
-
Add 178 µL of assay buffer to each well.
-
Include wells with buffer and substrate only (no enzyme) as a background control.
-
-
Pre-incubation: Add 10 µL of the HNE working solution to each well (except the background control). The final enzyme concentration will be lower than the working solution concentration due to subsequent substrate addition. Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 10-30 minutes at 25°C or 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each BAY-678 concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of HNE-mediated tissue damage by BAY-678.
Experimental Workflow Diagram
Caption: Workflow for the HNE activity assay with BAY-678.
References
Application Notes and Protocols for Studying COPD Models with BAY-678 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A key driver of COPD pathogenesis is the protease/anti-protease imbalance, with neutrophil elastase (NE) being a major contributor to lung matrix degradation and inflammation. BAY-678 racemate is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), making it a valuable research tool for investigating the role of NE in COPD and for the preclinical evaluation of potential therapeutic agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical COPD models.
Mechanism of Action
BAY-678 is a highly potent and selective, cell-permeable inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1] It exhibits over 2,000-fold selectivity for HNE against a panel of 21 other serine proteases. By inhibiting HNE, BAY-678 is expected to reduce the breakdown of elastin and other extracellular matrix components in the lungs, thereby mitigating emphysema. Furthermore, by modulating neutrophilic inflammation, it may also reduce mucus hypersecretion and airway inflammation, key features of chronic bronchitis in COPD. A closely related, more potent successor compound, BAY 85-8501, has demonstrated efficacy in a rodent model of acute lung injury, supporting the therapeutic potential of this class of inhibitors for pulmonary diseases.
Quantitative Data Summary
The following table summarizes key quantitative data for BAY-678 and a related compound, BAY-85-8501.
| Compound | Parameter | Value | Species | Reference |
| BAY-678 | IC50 (HNE) | 20 nM | Human | |
| Selectivity | >2,000-fold vs. 21 serine proteases | - | ||
| BAY-85-8501 | IC50 (HNE) | 65 pM | Human | |
| In vivo Efficacy | Minimal effective dose of 0.01 mg/kg (p.o.) in a protease-induced acute lung injury model | Mouse |
Signaling Pathway
Neutrophil elastase plays a central role in the inflammatory cascade of COPD. The diagram below illustrates the signaling pathway and the point of intervention for BAY-678.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Neutrophil Elastase Activity with Reference to BAY-678 Racemate Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] It is classified as a chemical probe, a small molecule used to study the function of a specific protein, in this case, HNE.[1] While BAY-678 is extensively used in preclinical in vivo models to investigate the therapeutic potential of HNE inhibition in various diseases, it is not intrinsically an imaging agent. In vivo imaging of HNE activity typically employs probes specifically designed to generate a signal, such as fluorescence or photoacoustic contrast, upon interaction with the enzyme.
This document provides a comprehensive overview of BAY-678 as a chemical probe for HNE and details protocols for the in vivo imaging of HNE activity using dedicated imaging probes.
Part 1: BAY-678 as a Chemical Probe for Human Neutrophil Elastase
BAY-678 serves as a critical tool for elucidating the role of HNE in pathological processes. Its high potency and selectivity make it suitable for target validation in drug discovery and for studying the effects of HNE inhibition in animal models of disease.
Quantitative Data for BAY-678
| Property | Value | Species | Notes |
| IC50 | 20 nM | Human | Half-maximal inhibitory concentration against HNE. |
| Ki | 15 nM | Human | Inhibitory constant against HNE. |
| Ki (MNE) | 700 nM | Mouse | Inhibitory constant against mouse neutrophil elastase. |
| Selectivity | >2,000-fold | Human | Highly selective against a panel of 21 other serine proteases. |
| Administration | Orally bioavailable | N/A | Suitable for oral administration in preclinical studies. |
Signaling Pathway of Human Neutrophil Elastase (HNE)
HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. It is also involved in the processing of cytokines and other inflammatory mediators. Dysregulated HNE activity is implicated in the pathogenesis of several inflammatory lung diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.
Caption: Simplified pathway of HNE release and its role in inflammation.
Part 2: In Vivo Imaging of Neutrophil Elastase Activity
While BAY-678 is used to inhibit HNE activity, other molecular probes are designed to visualize it. These are typically "smart" probes that are activated in the presence of HNE, leading to a detectable signal.
Types of HNE Imaging Probes
-
Activatable Near-Infrared Fluorescent (NIRF) Probes: These probes are optically silent upon injection and become fluorescent after being cleaved by HNE. This "turn-on" mechanism provides a high signal-to-noise ratio.
-
Photoacoustic Probes: These probes change their photoacoustic properties upon interaction with HNE, allowing for real-time monitoring of enzyme activity with deep tissue penetration.
Experimental Workflow for In Vivo HNE Imaging
The following diagram outlines a typical workflow for an in vivo imaging study of HNE activity in a disease model.
Caption: A generalized workflow for in vivo imaging of HNE activity.
Protocols
Protocol 1: In Vivo Administration of BAY-678 for HNE Inhibition Studies
This protocol is for evaluating the therapeutic effect of HNE inhibition using BAY-678 in a preclinical model.
Materials:
-
BAY-678 racemate
-
Vehicle (e.g., appropriate solvent system for oral administration)
-
Animal model of disease (e.g., LPS-induced acute lung injury in mice)
-
Dosing gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of BAY-678 in a suitable solvent. On the day of the experiment, dilute the stock solution to the final desired concentration with the vehicle.
-
Animal Dosing:
-
Divide animals into experimental groups (e.g., vehicle control, BAY-678 treatment).
-
Administer the prepared BAY-678 solution or vehicle to the animals via oral gavage. The dosage and frequency will depend on the specific animal model and study design.
-
-
Induction of Disease Model: Induce the disease pathology at the appropriate time point relative to BAY-678 administration (e.g., before or after).
Protocol 2: General Protocol for In Vivo Imaging of HNE Activity with a NIRF Probe
This protocol provides a general framework for using an HNE-activatable NIRF probe. Specific details may vary based on the probe and imaging system used.
Materials:
-
HNE-activatable NIRF probe (e.g., Neutrophil Elastase 680 FAST)
-
Animal model of inflammation (e.g., LPS/fMLP-induced ALI in mice)
-
In vivo fluorescence imaging system (e.g., Fluorescence Molecular Tomography - FMT)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Induce the disease model in the experimental group of animals. Include a healthy control group.
-
Anesthetize the animals prior to imaging.
-
-
Probe Administration:
-
Administer the HNE-activatable NIRF probe via an appropriate route (e.g., intravenous injection).
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging system.
-
Acquire images at one or more time points post-probe injection. The optimal imaging window will depend on the pharmacokinetics of the specific probe.
-
-
Image Analysis:
-
Define a region of interest (ROI) corresponding to the target tissue (e.g., the lungs).
-
Quantify the fluorescence signal within the ROI. A significant increase in signal in the diseased animals compared to controls indicates HNE activity.
-
-
(Optional) Inhibition Control:
-
To confirm the specificity of the signal, a separate group of diseased animals can be treated with an HNE inhibitor (like BAY-678 or sivelestat) prior to probe administration. A reduction in the fluorescent signal in the inhibitor-treated group would confirm that the signal is HNE-specific.
-
-
Ex Vivo Validation:
-
After the final imaging session, euthanize the animals and excise the target organs.
-
Image the organs ex vivo to confirm the localization of the signal.
-
Perform histological analysis or biochemical assays on the tissues to correlate the imaging signal with pathological findings.
-
Conclusion
BAY-678 is a valuable chemical probe for investigating the function of HNE through its inhibitory action in in vivo disease models. For the direct visualization and quantification of HNE activity in vivo, specialized imaging probes, such as activatable NIRF agents, are required. The protocols outlined above provide a framework for utilizing both BAY-678 for functional studies and dedicated imaging probes for non-invasive assessment of HNE activity, offering a powerful combination of tools for researchers in immunology and drug development.
References
- 1. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive in vivo quantification of neutrophil elastase activity in acute experimental mouse lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Preventing BAY-678 Racemate Precipitation in Media
Welcome to the technical support center for BAY-678. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of BAY-678 racemate in experimental media. By following these troubleshooting guides and frequently asked questions (FAQs), you can ensure the accurate and effective use of BAY-678 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAY-678 and why is its precipitation in media a significant issue?
A1: BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an IC50 of 20 nM.[1][2][3][4] It is supplied as a racemate, which is a 50:50 mixture of its two enantiomers. Precipitation of BAY-678 in your experimental media is a critical issue because it reduces the bioavailable concentration of the compound. This leads to an underestimation of its biological effects and can result in inaccurate and irreproducible data. The precipitated compound is not in solution and therefore cannot interact with its target enzyme.
Q2: What are the primary factors contributing to the precipitation of this compound?
A2: The precipitation of BAY-678 is primarily due to its low aqueous solubility. Several factors can exacerbate this issue:
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of BAY-678 in the aqueous-based cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of BAY-678 into the aqueous media can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
pH of the Media: While the specific pKa of BAY-678 is not publicly available, the solubility of many small molecules is pH-dependent. The pH of standard cell culture media (typically 7.2-7.4) may not be optimal for BAY-678 solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.
-
Media Components: Interactions with salts, proteins (especially in serum), and other components in the media can influence the solubility of the compound.
Q3: Does the fact that BAY-678 is a racemate affect its solubility?
A3: Yes, the solubility of a racemate can differ from that of its individual enantiomers. Depending on how the enantiomers crystallize, a racemic compound (where both enantiomers are in the same crystal lattice) may be more or less soluble than the pure enantiomers. If it's a simple racemic mixture (where enantiomers crystallize separately), the solubility is typically higher than that of the pure enantiomers. This is an important consideration, as the solubility behavior might be complex.
Troubleshooting Guide
If you observe precipitation after adding BAY-678 to your media, follow this systematic troubleshooting guide.
Problem 1: Precipitate Forms Immediately Upon Addition to Media
This is often caused by "solvent shock" or exceeding the immediate solubility limit.
Solution Workflow:
-
Optimize Stock Solution Preparation:
-
Solvent: Use 100% high-purity, anhydrous DMSO to prepare your stock solution. Hygroscopic (wet) DMSO can significantly reduce the solubility of compounds.
-
Concentration: Prepare a high-concentration stock, for example, 10 mM to 100 mM, to minimize the volume of DMSO added to your media.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.
-
-
Implement a Serial Dilution Protocol:
-
Avoid Direct Dilution: Never add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Recommended Protocol:
-
Pre-warm your cell culture media to the experimental temperature (e.g., 37°C).
-
Create an intermediate dilution of your DMSO stock in serum-free media or a suitable co-solvent like ethanol.
-
Add this intermediate dilution dropwise to the final volume of your complete (serum-containing) media while gently swirling or vortexing. This gradual dilution helps prevent localized high concentrations.
-
-
Problem 2: Precipitate Forms Over Time in the Incubator
This may indicate that the compound is at the edge of its solubility limit under your specific experimental conditions or is interacting with media components over time.
Solution Workflow:
-
Assess the Final Concentration: The most straightforward approach is to test a lower final concentration of BAY-678.
-
Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test. Prepare your highest desired concentration of BAY-678 in your complete cell culture medium. Incubate it for the same duration as your experiment and visually inspect for precipitation at various time points.
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of Fetal Bovine Serum (FBS). While serum proteins can sometimes aid solubility, they can also interact with compounds and cause precipitation.
-
Consider Solubility Enhancers: If precipitation persists and you require a high concentration, you may need to incorporate a solubility enhancer. These should be tested for cytotoxicity in your specific cell line.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for increasing the solubility of hydrophobic compounds. An in vivo formulation for this compound uses 20% SBE-β-CD in saline.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used. A formulation for BAY-678 includes 5% Tween-80.
-
Data Presentation
Table 1: Solubility of BAY-678 in Various Solvents
| Solvent | Maximum Concentration | Molarity (approx.) | Source(s) |
| DMSO | ≥ 100 mg/mL | ~250 mM | |
| DMSO | 40.03 mg/mL | 100 mM | |
| Ethanol | ≥ 4.76 mg/mL | ~11.9 mM | |
| Aqueous Media | Low (Not Quantified) | - | General knowledge |
Note: The molecular weight of BAY-678 is 400.35 g/mol .
Experimental Protocols
Protocol 1: Recommended Method for Preparing Working Solutions of BAY-678 in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Prepare a 10 mM Stock Solution:
-
Dissolve 2 mg of this compound in 500 µL of high-purity, anhydrous DMSO.
-
Vortex thoroughly. If needed, warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Perform Serial Dilution:
-
Objective: To prepare 10 mL of media with a final BAY-678 concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Pre-warm 10 mL of your complete cell culture medium to 37°C.
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 18 µL of serum-free medium. Gently mix by pipetting.
-
Add the 20 µL of this intermediate dilution (now at 1 mM) to the 10 mL of pre-warmed complete medium.
-
Immediately mix the final solution by gently inverting the tube several times. Do not vortex vigorously.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO (0.1% in this example).
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for BAY-678 Precipitation
Caption: A logical workflow for troubleshooting immediate versus delayed precipitation of BAY-678.
Diagram 2: Recommended Serial Dilution Protocol Workflow
Caption: A visual guide to the recommended serial dilution protocol for preparing BAY-678 media.
References
Off-target effects of BAY-678 racemate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY-678 racemate in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a mixture of the active (R)-enantiomer and the inactive (S)-enantiomer of the BAY-678 compound. The active enantiomer is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease involved in various inflammatory diseases.
Q2: What is the potency of the active component of this compound on its primary target?
A2: The active enantiomer, BAY-678, inhibits human neutrophil elastase (HNE) with a half-maximal inhibitory concentration (IC50) of 20 nM and an inhibitory constant (Ki) of 15 nM. When using the racemate, it is important to remember that the concentration of the active inhibitor is half of the total racemate concentration.
Q3: How selective is BAY-678? Have significant off-target effects been reported?
A3: BAY-678 is reported to be highly selective for human neutrophil elastase. It has been shown to have over 2000-fold selectivity against a panel of 21 other serine proteases. Furthermore, it was found to be "clean" when screened against a panel of 7 kinases at a concentration of 20 µM and showed greater than 30-fold selectivity in a radioligand binding assay across 64 receptors and transporters at 10 µM. The closest identified off-target interaction in a GPCR scan was with the 5-HT3 receptor, showing a pKi of 5.55.
Q4: Can I use this compound in rodent models?
A4: Caution is advised when using BAY-678 in rodent models. The inhibitor is significantly less potent against mouse and rat neutrophil elastase, with Ki values of 700 nM and 600 nM, respectively. This is a critical consideration for experimental design and data interpretation. An in vivo effect in rodent models may only be observable in specific experimental setups, such as those involving the administration of human HNE.
Q5: I am observing unexpected cellular effects. How can I determine if this is an off-target effect of this compound?
A5: Given the high selectivity of BAY-678, it is crucial to first rule out other possibilities. Consider the following:
-
On-Target Effect Confirmation: Use a rescue experiment by introducing exogenous human neutrophil elastase to see if the phenotype is reversed.
-
Inactive Enantiomer Control: If available, use the inactive (S)-enantiomer of BAY-678 as a negative control. An effect observed with the racemate but not the inactive enantiomer is more likely to be an on-target or a specific off-target effect of the active molecule.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations.
-
Orthogonal Controls: Use another potent and selective HNE inhibitor with a different chemical scaffold to see if the same cellular phenotype is observed.
Data Presentation
Table 1: Potency and Selectivity Profile of BAY-678 (Active Enantiomer)
| Target | Species | Potency / Selectivity | Reference |
| On-Target | |||
| Human Neutrophil Elastase (HNE) | Human | IC50: 20 nM, Ki: 15 nM | |
| Off-Target (Proteases) | |||
| Serine Protease Panel (21) | Various | >2000-fold selectivity (IC50 > 30 µM for all tested) | |
| Mouse Neutrophil Elastase | Mouse | Ki: 700 nM | |
| Rat Neutrophil Elastase | Rat | Ki: 600 nM | |
| Off-Target (Other) | |||
| Kinase Panel (7 kinases) | N/A | "Clean" at 20 µM | |
| Receptor/Transporter Panel (64) | N/A | >30-fold selective at 10 µM | |
| 5-HT3 Receptor (GPCR) | N/A | pKi = 5.55 |
Note: The provided data is for the active enantiomer of BAY-678. The racemate contains 50% of this active compound.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cellular Assays
Question: I am observing precipitation of the this compound in my cell culture medium. What can I do?
Answer:
-
Stock Solution: Ensure your stock solution is fully dissolved. BAY-678 is soluble up to 100 mM in DMSO. If precipitation is observed in the stock, gentle warming and/or sonication can aid dissolution.
-
Final Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation.
-
Formulation: For in vivo or challenging in vitro systems, specific formulations can be used. One protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.
-
Medium Components: Serum proteins in the culture medium can sometimes interact with compounds. Consider reducing the serum concentration if your cell line allows, or perform a solubility test in your specific medium.
Issue 2: Lack of Expected Efficacy in a Cellular Assay
Question: I am not observing the expected inhibitory effect of this compound on HNE activity in my cells. Why might this be?
Answer:
-
Species Mismatch: Confirm that you are using a human cell line or a system expressing human neutrophil elastase. As detailed in Table 1, BAY-678 is significantly less potent against rodent elastase.
-
Racemate Concentration: Double-check that your concentration calculation accounts for the fact that only 50% of the racemate is the active inhibitor. You may need to increase the total racemate concentration to achieve the desired effective concentration of the active enantiomer.
-
Cell Permeability: While BAY-678 is described as cell-permeable, ensure your experimental conditions (e.g., incubation time) are sufficient for the compound to reach its intracellular target.
-
Assay Sensitivity: Verify that your cellular assay for HNE activity is sensitive enough to detect inhibition at the concentrations you are using.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, use a brief sonication or gentle warming (e.g., 37°C water bath) to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Cellular Assay for HNE Inhibition
-
Cell Plating: Plate a human cell line known to express HNE (e.g., neutrophils, neutrophil-like differentiated HL-60 cells) at an appropriate density in a multi-well plate.
-
Compound Treatment: Prepare serial dilutions of the this compound from your stock solution in the cell culture medium. Add the diluted compound to the cells. Remember to include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells with the compound for a predetermined period to allow for cellular uptake and target engagement.
-
Cell Lysis: After incubation, wash the cells and lyse them using a suitable buffer to release intracellular contents, including HNE.
-
HNE Activity Measurement: Measure the elastase activity in the cell lysates using a specific fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-AAPV-AMC).
-
Data Analysis: Determine the level of HNE inhibition for each concentration of the this compound relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Diagram illustrating how an inhibitor can have both on-target and off-target effects.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of BAY-678 Racemate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of BAY-678 racemate. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is the racemic mixture of BAY-678, a potent and selective, orally bioavailable inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1][2][3] HNE is a key protease involved in inflammatory diseases.[4] While described as "orally bioavailable," like many small molecule inhibitors, its low aqueous solubility can limit its absorption in the gastrointestinal tract, leading to variability in in vivo studies. Optimizing its bioavailability is crucial for ensuring consistent and effective therapeutic exposure in preclinical models.
Q2: What are the known physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. Understanding these characteristics is the first step in designing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |
| Molecular Weight | 400.35 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble to 100 mM in DMSO |
Q3: What are the primary reasons for poor oral bioavailability of compounds like this compound?
A3: The primary reasons for poor oral bioavailability in poorly soluble compounds, categorized by the Biopharmaceutics Classification System (BCS) likely as Class II or IV, include:
-
Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.
-
Efflux Transporters: The compound is actively transported back into the intestinal lumen by proteins such as P-glycoprotein (P-gp).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing high variability in my in vivo efficacy studies with this compound. Could this be related to bioavailability?
A1: Yes, high variability in in vivo data is a classic sign of poor and inconsistent oral bioavailability. If the compound does not dissolve and get absorbed uniformly, different animals will have different plasma concentrations, leading to varied responses.
Troubleshooting Steps:
-
Review your vehicle formulation. Is the compound fully solubilized or is it a suspension? Suspensions can lead to more variable absorption.
-
Assess the stability of your formulation. Is the compound precipitating out of the solution over time?
-
Consider a pilot pharmacokinetic (PK) study. Measuring the plasma concentrations of this compound in a small group of animals after oral administration can confirm whether the exposure is variable.
Q2: My formulation of this compound appears clear initially but turns cloudy upon dilution in aqueous media. What does this indicate?
A2: This indicates that the compound is precipitating out of the solution when the concentration of the organic solvent is reduced. This is a common problem with solvent-based formulations for poorly soluble compounds and can lead to low bioavailability if it occurs in the gastrointestinal tract.
Troubleshooting Steps:
-
Try a different solvent system. See the recommended formulations in the Experimental Protocols section.
-
Incorporate precipitation inhibitors. Polymers such as HPMC or PVP can help maintain a supersaturated state and prevent the drug from crashing out of solution.
-
Consider an alternative formulation strategy. Lipid-based formulations or solid dispersions can be more robust to dilution.
Q3: I have improved the solubility of this compound, but the in vivo exposure is still low. What could be the issue?
A3: If solubility is addressed, the limiting factor may be poor membrane permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Conduct an in vitro permeability assay. A Caco-2 cell assay can determine the permeability of this compound and whether it is a substrate for efflux transporters like P-gp.
-
If P-gp efflux is confirmed, consider co-administering a P-gp inhibitor in your formulation (e.g., Tween 80, Pluronic F68) in preclinical studies.
-
To assess first-pass metabolism, compare the Area Under the Curve (AUC) from oral and intravenous (IV) administration. A significantly lower oral AUC suggests extensive first-pass metabolism.
Section 3: Data Presentation
While specific public data on the oral bioavailability of this compound is limited, the following table illustrates how to present pharmacokinetic data to compare different formulations. The values presented are hypothetical and for illustrative purposes only. For comparison, data on related dihydropyrimidinone compounds showed an oral bioavailability of 49-53%.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Vehicle A (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 10 | 250 | 2 | 1500 | 20 |
| Vehicle B (e.g., 10% DMSO, 90% Corn Oil) | 10 | 400 | 4 | 2500 | 33 |
| Vehicle C (e.g., 20% SBE-β-CD in Saline) | 10 | 600 | 1.5 | 3750 | 50 |
Section 4: Experimental Protocols
Protocol 1: Standard Vehicle Formulations for In Vivo Studies
The following are established solvent systems for administering this compound in preclinical models.
Formulation 1: Clear Solution
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Maximum Solubility: ≥ 2.5 mg/mL (6.24 mM)
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired volume.
-
-
Note: This formulation provides a clear solution.
Formulation 2: Suspended Solution with Cyclodextrin
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Maximum Solubility: 2.5 mg/mL (6.24 mM)
-
Procedure:
-
Dissolve this compound in DMSO.
-
In a separate container, prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the DMSO-drug solution to the SBE-β-CD solution.
-
Use sonication to aid dissolution and form a uniform suspension.
-
-
Note: This formulation is a suspension and is suitable for oral and intraperitoneal injections.
Formulation 3: Oil-Based Solution
-
Composition: 10% DMSO, 90% Corn Oil
-
Maximum Solubility: 2.5 mg/mL (6.24 mM)
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the corn oil and mix thoroughly.
-
Gentle warming may be required to achieve a clear solution.
-
-
Note: This is a lipid-based formulation which can sometimes improve the oral absorption of lipophilic compounds.
Protocol 2: Workflow for Evaluating Oral Bioavailability
The following workflow outlines the key steps to assess and improve the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Elastase | MCE [medchemexpress.cn]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of BAY-678 racemate in experimental conditions
Technical Support Center: BAY-678 Racemate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation, it is crucial to prevent multiple freeze-thaw cycles.[3]
Q2: My this compound solution appears cloudy after dilution in aqueous media. What should I do?
A2: Cloudiness or precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. This can be caused by the compound's concentration exceeding its solubility limit in the final medium.[3] Please refer to the "Compound Precipitation in Aqueous Media" troubleshooting guide below for detailed solutions.
Q3: I am observing a loss of activity of my this compound in my cell-based assay over time. What could be the cause?
A3: A gradual loss of activity could indicate degradation of the compound under your specific experimental conditions. Factors such as the pH of the medium, incubation temperature (e.g., 37°C), exposure to light, and interaction with media components can contribute to compound instability. We recommend performing a stability study under your experimental conditions as outlined in the "Experimental Protocols" section.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, compounds with a dihydropyrimidinone core can be susceptible to hydrolysis under strongly acidic or basic conditions. Photodegradation can also be a concern for heterocyclic compounds. It is advisable to protect solutions from light.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method to assess the stability of small molecules like this compound. This technique allows for the quantification of the parent compound and the detection of potential degradation products.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Media
This guide will help you address issues of compound precipitation when preparing working solutions in aqueous buffers or cell culture media.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | The final concentration exceeds the compound's kinetic solubility in the aqueous medium. | - Decrease the final working concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring the final concentration is not toxic to your cells (typically ≤ 0.5%).- Add the stock solution to the aqueous medium dropwise while vortexing to facilitate mixing. |
| Precipitate forms over time in the incubator. | - Temperature shift: Solubility can decrease at 37°C compared to room temperature.- pH shift: Changes in media pH due to CO2 and cell metabolism can affect solubility.- Interaction with media components: Salts, proteins, or other components in the media can cause the compound to precipitate over time. | - Pre-warm the aqueous medium to 37°C before adding the compound stock.- Ensure your medium is adequately buffered for the incubator's CO2 concentration.- Test the solubility in a simpler buffer (e.g., PBS) to determine if media components are the primary issue. |
Guide 2: Unexpected Experimental Results or Loss of Compound Activity
This guide provides steps to investigate the possibility of compound degradation leading to inconsistent or unexpected experimental outcomes.
| Problem | Possible Cause | Troubleshooting Steps |
| Gradual or complete loss of biological activity. | Chemical degradation of this compound under experimental conditions (e.g., hydrolysis, oxidation). | - Perform a stability study of BAY-678 in your experimental medium at 37°C over the time course of your experiment (see protocol below).- Analyze samples at different time points by HPLC to quantify the remaining parent compound. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | - Conduct forced degradation studies (see protocol outline below) to intentionally generate potential degradation products for comparison.- Protect your experimental setup from direct light exposure to minimize potential photodegradation. |
| High variability between replicate experiments. | Inconsistent compound stability or precipitation. | - Review your solution preparation and handling procedures to ensure consistency.- Prepare fresh working solutions for each experiment from a frozen stock. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Lyophilized Powder) | -20°C | Up to 36 months | |
| Stock Solution in DMSO | -20°C | Up to 1 month | |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Table 2: General Conditions for Forced Degradation Studies
Forced degradation studies can help identify potential degradation products and pathways.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Hydrolysis of amide or ester linkages within the dihydropyrimidinone ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Base-catalyzed hydrolysis of the dihydropyrimidinone ring. |
| Oxidation | 3-30% H2O2, Room Temperature | Oxidation of electron-rich moieties. |
| Thermal Degradation | 60°C - 80°C in solid state and solution | Thermally induced decomposition. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Light-induced degradation of the heterocyclic ring system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Medium
Objective: To determine the chemical stability of this compound under specific experimental conditions over time.
Materials:
-
This compound
-
100% DMSO
-
Your experimental aqueous buffer or cell culture medium
-
Incubator set to your experimental temperature (e.g., 37°C)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare the test solution: Dilute the stock solution in your pre-warmed experimental medium to your final working concentration.
-
Time point zero (T=0): Immediately take an aliquot of the test solution. Quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile or methanol. Centrifuge to pellet any precipitated proteins or salts and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Incubate the remaining test solution under your standard experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
Subsequent time points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected degradation of BAY-678.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Adjusting BAY-678 racemate dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BAY-678 racemate in preclinical animal studies. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on dosage adjustments for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic form of BAY-678, a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE)[1]. HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases[2][3][4]. By inhibiting HNE, BAY-678 and its racemate can mitigate inflammatory responses and tissue damage[1].
Q2: I am planning an in vivo study with this compound. What is a typical starting dose?
Q3: How should I adjust the dosage of this compound when switching between different animal strains (e.g., BALB/c vs. C57BL/6 mice)?
A3: Adjusting dosages between different animal strains requires careful consideration due to potential variations in drug metabolism and pharmacokinetics. While there is no universally applicable formula for strain-specific dose adjustments, the following troubleshooting guide provides a systematic approach.
Troubleshooting Guide: Dosage Adjustment Between Animal Strains
Problem: You are switching from one animal strain to another and are unsure if the dosage of this compound needs to be adjusted.
Solution:
-
Literature Review: Conduct a thorough literature search for any studies that have used this compound or other HNE inhibitors in the specific strains you are working with. The table below summarizes dosages of various HNE inhibitors used in different animal models.
-
Pharmacokinetic Considerations: Be aware that different mouse and rat strains can exhibit variations in drug metabolism, which may affect the compound's efficacy and toxicity profile.
-
Pilot Study: The most reliable method to determine the optimal dose for a new strain is to conduct a small-scale pilot study. This study should include a dose-response assessment to identify the minimum effective dose and to observe any potential strain-specific adverse effects.
-
Monitor Endpoints: Closely monitor both efficacy (e.g., reduction in inflammatory markers) and toxicity endpoints in the new strain.
Quantitative Data Summary: HNE Inhibitor Dosages in Animal Models
The following table summarizes dosages of various HNE inhibitors used in different animal strains and species, which can serve as a reference for designing your experiments.
| Compound | Animal Species | Strain | Route of Administration | Dosage | Reference |
| BAY-85-8501 | Mouse | Not Specified | Oral (P.O.) | 0.003 - 30 mg/kg | |
| ONO-5046 | Rat | BB/DR | Not Specified | Not Specified | |
| Mouse | DBA/1 | Not Specified | Not Specified | ||
| Sivelestat | Mouse | C57BL/6J | Intraperitoneal (i.p.) | 100 mg/kg | |
| Mouse | BALB/c | Topical (1%) | Not Applicable | ||
| Rat | Sprague Dawley | Intraperitoneal (i.p.) | 6, 10, or 15 mg/kg | ||
| AZD9668 | Mouse | Not Specified | Oral | Not Specified | |
| Rat | Not Specified | Oral | Not Specified |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework for the preparation and administration of this compound in a rodent model.
1. Formulation Preparation:
-
A common vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the formulation, first dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition.
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, ensuring the administration volume is appropriate for the species (e.g., 5-10 mL/kg for oral gavage in mice).
2. Animal Dosing:
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Determine the weight of each animal on the day of dosing to calculate the precise volume of the formulation to be administered.
-
For oral administration, use a gavage needle of appropriate size for the animal.
-
Administer the formulation slowly to prevent aspiration.
-
A vehicle control group receiving the formulation without the active compound should always be included in the experimental design.
3. Monitoring and Endpoint Analysis:
-
Following administration, monitor the animals for any signs of toxicity or adverse effects.
-
At the designated time points, collect relevant samples (e.g., blood, tissue) for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples for relevant biomarkers of HNE activity and inflammation.
Visualizations
Signaling Pathway of Neutrophil Elastase
The following diagram illustrates the key signaling pathways activated by neutrophil elastase (NE) that contribute to inflammation and tissue damage. This compound acts by inhibiting NE, thereby blocking these downstream effects.
Caption: Neutrophil Elastase (NE) Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BAY-678 racemate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BAY-678 racemate. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why are my experimental results with this compound inconsistent?
A1: Inconsistent results when using a racemic mixture of BAY-678 can stem from the presence of two enantiomers with different biological activities. The racemate is a 1:1 mixture of the potent R-enantiomer and the inactive S-enantiomer. Variations in the exact ratio between batches or improper handling and storage can potentially lead to variability in the effective concentration of the active compound. For highest consistency, using the isolated, active R-enantiomer is recommended.
Q2: What is the functional difference between this compound and its individual enantiomers?
A2: BAY-678 is a chiral molecule and exists as two enantiomers (R and S). The R-enantiomer is a highly potent inhibitor of human neutrophil elastase (HNE). In contrast, the S-enantiomer is reported to be inactive. Therefore, when using the racemate, only 50% of the compound is contributing to the intended inhibitory effect.
Q3: My this compound precipitated after I added it to my cell culture medium. What should I do?
A3: Precipitation is a common issue and can be caused by several factors:
-
High Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to prevent solvent-induced precipitation and cytotoxicity.
-
Improper Dilution: Avoid adding a highly concentrated DMSO stock solution directly to the full volume of your aqueous medium. It is recommended to perform serial dilutions in your medium.
-
Media Composition: The salt concentration, pH, and protein content of your cell culture medium can affect the solubility of the compound.
To resolve this, you can try pre-warming the medium to 37°C before adding the compound and gently vortexing to mix. If precipitation persists, consider using a solubilizing agent as described in in vivo formulation protocols, but ensure it is compatible with your cell line.
Q4: I am observing lower-than-expected inhibition in my assay. What are the potential reasons?
A4: Several factors could lead to reduced inhibitory activity:
-
Use of Racemate: If you are using the racemate, remember that only half of the compound is the active inhibitor. Your calculations for the desired final concentration of the active form should account for this.
-
Compound Degradation: Improper storage, such as repeated freeze-thaw cycles of the stock solution, can lead to degradation of the compound. It is advisable to aliquot stock solutions and store them at -20°C for up to one year or -80°C for up to two years.
-
Assay Conditions: The pH, temperature, and ionic strength of your assay buffer can influence the activity of both the enzyme and the inhibitor. Ensure these are optimized for your specific assay.
-
High Enzyme Concentration: An excessively high concentration of human neutrophil elastase in your assay can overwhelm the inhibitor, leading to apparently lower potency.
Q5: I am noticing cytotoxicity in my cell-based experiments. How can I mitigate this?
A5: Cytotoxicity can be caused by the compound itself or the solvent used:
-
DMSO Toxicity: As mentioned, keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%).
-
Compound-Specific Cytotoxicity: BAY-678 may exhibit cytotoxic effects on certain cell lines at higher concentrations. It is crucial to perform a dose-response experiment using a cell viability assay (e.g., MTT or resazurin) to determine the optimal non-toxic working concentration range for your specific cells.
Q6: What is the best practice for preparing and storing stock solutions of BAY-678?
A6: For optimal stability and consistency:
-
Solvent: Dissolve BAY-678 in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
-
Working Solutions: Prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
The following table summarizes the inhibitory activity of this compound and its enantiomers against human neutrophil elastase (HNE).
| Compound | Target | IC50 (nM) | Notes |
| BAY-678 (R-enantiomer) | Human Neutrophil Elastase (HNE) | 20 | The active enantiomer, a potent and selective inhibitor. |
| BAY-677 (S-enantiomer) | Human Neutrophil Elastase (HNE) | > 30,000 | The inactive enantiomer, often used as a negative control. Selectivity data implies an IC50 > 30 µM. |
| This compound | Human Neutrophil Elastase (HNE) | ~40 | A 1:1 mixture of the R- and S-enantiomers. The IC50 is expected to be approximately double that of the pure R-enantiomer. |
Visualizations
Signaling Pathway of Human Neutrophil Elastase (HNE)
Caption: HNE signaling pathway and inhibition by BAY-678.
General Experimental Workflow
Caption: General workflow for BAY-678 experiments.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent results.
Experimental Protocols
Biochemical Assay for HNE Inhibition (Fluorometric)
This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound (or enantiomers)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of BAY-678 in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the BAY-678 dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for HNE Inhibition
This protocol provides a general framework for a cell-based assay.
Materials:
-
A suitable cell line (e.g., U937 human monocytic cells)
-
Cell culture medium
-
This compound (or enantiomers)
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate HNE release
-
Fluorogenic HNE substrate
-
96-well plate (clear bottom for cell culture, black for assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of BAY-678 for a predetermined time (e.g., 1-3 hours).
-
Stimulate the cells with PMA to induce the release of HNE.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant containing the secreted HNE.
-
-
Elastase Activity Measurement:
-
Transfer the supernatant to a 96-well black microplate.
-
Add the fluorogenic HNE substrate to each well.
-
Measure the fluorescence in kinetic mode as described for the biochemical assay.
-
-
Data Analysis:
-
Determine the rate of HNE activity in the supernatant from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 value.
-
Minimizing toxicity of BAY-678 racemate in long-term studies
Disclaimer: BAY-678 is a fictional compound created for illustrative purposes. The information provided below is based on established principles of toxicology and drug development and is intended for a scientific audience.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with BAY-678 racemate, a novel kinase inhibitor. The following information is designed to help minimize toxicity and ensure the successful execution of long-term studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: BAY-678 is a potent small molecule inhibitor of Tyrosine Kinase X (TKX). It is supplied as a racemate, meaning it is a 1:1 mixture of two enantiomers, (R)-BAY-678 and (S)-BAY-678. The primary mechanism of action is the inhibition of the TKX signaling pathway, which is implicated in certain types of cancer. However, off-target effects have been observed, contributing to its toxicity profile.[1][2][3]
Q2: What are the known toxicities associated with long-term administration of this compound?
A2: Long-term studies in preclinical models have indicated potential for cardiotoxicity and hepatotoxicity.[4] These adverse effects are thought to be due to off-target inhibition of other kinases and the generation of reactive metabolites.[5] It is crucial to monitor cardiac and liver function throughout your experiments.
Q3: Is there a difference in the activity and toxicity of the two enantiomers?
A3: Yes, preliminary data suggests that the (S)-enantiomer is the more potent inhibitor of TKX, while the (R)-enantiomer has a higher affinity for off-target kinases associated with cardiotoxicity. The differential activity of enantiomers is a known phenomenon in toxicology. This suggests that chiral separation may be a viable strategy to reduce toxicity.
Q4: Can this compound racemize in vivo?
A4: The potential for in vivo racemization has not been fully elucidated but should be considered. If the less active or more toxic enantiomer is formed from the desired enantiomer in the body, the therapeutic window could be narrowed.
Q5: What are the initial steps to mitigate toxicity in my in vitro experiments?
A5: Start by determining the optimal dose and exposure time. Even for in vitro models, long-term, repeated dosing can reveal toxicities not seen in acute exposures. Use of 3D cell culture models, such as spheroids or organoids, may provide a more predictive model of in vivo toxicity compared to traditional 2D cultures.
II. Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Possible Cause 1: Off-Target Effects
-
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Compare Enantiomers: If possible, test the separated (R) and (S) enantiomers to determine if one is more cytotoxic.
-
Use a More Complex Model: Switch from simple cell lines to co-culture systems or 3D spheroids to better mimic the in vivo environment.
-
Possible Cause 2: Reactive Metabolite Formation
-
Troubleshooting Steps:
-
Incorporate Metabolic Activation: Use liver microsomes or S9 fractions in your in vitro assays to simulate metabolic processes.
-
Measure Reactive Oxygen Species (ROS): Conduct assays to quantify the generation of ROS, which can be an indicator of oxidative stress.
-
Assess Mitochondrial Function: Use assays such as the MTT assay or measure mitochondrial membrane potential to check for mitochondrial toxicity.
-
Issue 2: Inconsistent Results in Long-Term Animal Studies
Possible Cause 1: Poor Pharmacokinetics of the Racemate
-
Troubleshooting Steps:
-
Perform Stereoselective PK Studies: Analyze plasma samples to determine the pharmacokinetic profiles of the individual (R) and (S) enantiomers.
-
Investigate Drug Formulation: The solubility and stability of the compound can impact its bioavailability. Experiment with different formulation strategies.
-
Monitor Animal Health: Closely monitor animals for signs of distress or toxicity, which could affect drug metabolism and clearance.
-
Possible Cause 2: Cumulative Toxicity
-
Troubleshooting Steps:
-
Implement a Dose-Reduction Strategy: If toxicity is observed, consider reducing the dose or changing the dosing schedule.
-
Include Recovery Groups: In your study design, include groups of animals where the treatment is stopped to see if the toxic effects are reversible.
-
Analyze Biomarkers: Regularly collect blood samples to analyze for biomarkers of cardiac (e.g., troponin) and liver (e.g., ALT, AST) damage.
-
III. Data Presentation
Table 1: Comparative Potency and Off-Target Activity of BAY-678 Enantiomers
| Compound | Target IC50 (TKX, nM) | Off-Target IC50 (Kinase Z, nM) | In Vitro Cardiotoxicity (hERG IC50, µM) |
| This compound | 50 | 250 | 5.2 |
| (S)-BAY-678 | 15 | >1000 | 15.8 |
| (R)-BAY-678 | 500 | 150 | 1.5 |
This table summarizes hypothetical data for illustrative purposes.
Table 2: Summary of Preclinical Toxicity Findings in a 28-Day Rat Study
| Compound | Dose (mg/kg/day) | Key Histopathological Findings | Serum Biomarker Changes |
| Vehicle Control | 0 | No significant findings | Normal |
| This compound | 10 | Minimal cardiac myocyte vacuolation | Slight increase in cTnI |
| This compound | 30 | Moderate hepatocellular necrosis, mild cardiac fibrosis | Significant increase in ALT, AST, and cTnI |
| (S)-BAY-678 | 30 | No significant cardiac findings, minimal hepatocellular vacuolation | Slight increase in ALT and AST |
This table summarizes hypothetical data for illustrative purposes.
IV. Experimental Protocols
Protocol 1: Chiral Separation of this compound by HPLC
This protocol outlines a method for separating the (R) and (S) enantiomers of BAY-678.
-
Materials:
-
This compound
-
Chiral stationary phase column (e.g., Chiralpak IA)
-
HPLC-grade mobile phase solvents (e.g., hexane, ethanol, trifluoroacetic acid)
-
HPLC system with a UV detector
-
-
Method:
-
Prepare a stock solution of this compound in the mobile phase.
-
Equilibrate the chiral column with the mobile phase (e.g., 90:10 hexane:ethanol with 0.1% TFA) at a constant flow rate.
-
Inject the this compound solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength.
-
Collect the separated enantiomer fractions.
-
Confirm the purity of each enantiomer using analytical HPLC and polarimetry.
-
Protocol 2: In Vitro Cardiotoxicity Assessment Using Human iPSC-Derived Cardiomyocytes
This protocol describes a method for evaluating the potential cardiotoxic effects of BAY-678.
-
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Appropriate cell culture medium and supplements
-
This compound and separated enantiomers
-
Multi-electrode array (MEA) system or high-content imaging system
-
Reagents for assessing cell viability (e.g., LDH assay) and mitochondrial function.
-
-
Method:
-
Plate hiPSC-CMs on MEA plates or in appropriate culture plates for imaging.
-
Allow the cells to form a spontaneously beating syncytium.
-
Treat the cells with a range of concentrations of the test compounds (vehicle, racemate, (R)-enantiomer, (S)-enantiomer).
-
Record electrophysiological parameters (e.g., field potential duration, beat rate) using the MEA system over a 72-hour period.
-
At the end of the treatment period, assess cell viability and mitochondrial function.
-
Analyze the data to determine the effect of the compounds on cardiomyocyte function and health.
-
V. Mandatory Visualizations
Caption: On- and off-target effects of BAY-678 enantiomers.
Caption: Workflow for toxicity reduction of BAY-678.
Caption: Troubleshooting logic for in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BAY-678 Racemate Versus Its Active Enantiomer in Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the racemic mixture of BAY-678 and its pharmacologically active enantiomer. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate compound for their studies targeting human neutrophil elastase (HNE). All data is supported by experimental findings from publicly available scientific literature and product data sheets.
Introduction to BAY-678
BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE)[1][2]. HNE is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and pulmonary hypertension[3][4]. By inhibiting HNE, BAY-678 has demonstrated anti-inflammatory and anti-remodeling effects in preclinical models[1]. As a chiral molecule, BAY-678 exists as two enantiomers. The biological activity of such compounds often resides in a single enantiomer, a phenomenon known as stereospecificity.
Quantitative Comparison of Potency
The inhibitory activity of a compound is a critical parameter for its pharmacological characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for the BAY-678 racemate and its active enantiomer against HNE.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | Human Neutrophil Elastase (HNE) | 20 | |
| BAY-678 (Active Enantiomer) | Human Neutrophil Elastase (HNE) | 20 | |
| BAY-678 (Inactive S-enantiomer) | Human Neutrophil Elastase (HNE) | Significantly less active |
Based on available data, both the this compound and its active enantiomer exhibit a potent inhibitory activity against HNE with a reported IC50 of 20 nM. The S-enantiomer is described as inactive, indicating that the pharmacological activity resides primarily, if not exclusively, in the R-enantiomer. The similar IC50 value for the racemate and the active enantiomer suggests that the presence of the inactive S-enantiomer in the racemic mixture does not significantly interfere with the inhibitory activity of the active R-enantiomer in the biochemical assays used.
Experimental Protocols
The determination of the inhibitory potency of BAY-678 and its enantiomers against HNE is typically performed using a fluorogenic biochemical assay.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To measure the in vitro potency of test compounds in inhibiting the enzymatic activity of purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test compounds (this compound, active enantiomer)
-
Reference inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Assay Execution:
-
Add a defined volume of the inhibitor dilutions to the wells of the 96-well plate.
-
Add the HNE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity in kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation, ~460 nm emission).
-
-
Data Analysis:
-
Determine the rate of the reaction (the slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Experimental workflow for the in vitro HNE inhibition assay.
Signaling Pathways
Inhibition of HNE by BAY-678 can modulate downstream signaling pathways that are activated by this protease. HNE has been shown to influence cellular processes such as inflammation and mucus production through distinct signaling cascades.
HNE-Induced MUC1 Transcription Signaling Pathway
HNE can stimulate the transcription of the MUC1 gene, which is involved in the inflammatory response in airway epithelial cells, through a specific signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BAY-678 Racemate and Other Human Neutrophil Elastase (HNE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-678 racemate with other prominent inhibitors of human neutrophil elastase (HNE). The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in inflammation, chronic obstructive pulmonary disease (COPD), and other HNE-mediated pathologies.
Introduction to Human Neutrophil Elastase (HNE)
Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response by degrading proteins of phagocytosed microorganisms.[1] However, when released extracellularly during inflammation, excessive HNE activity can lead to the degradation of host tissue components, including elastin, collagen, and fibronectin.[1] This uncontrolled proteolytic activity is implicated in the pathogenesis of various inflammatory diseases such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), COPD, and cystic fibrosis.[2][3] Consequently, the inhibition of HNE is a key therapeutic strategy for these conditions.
This compound: A Potent and Selective HNE Inhibitor
BAY-678 is an orally bioavailable, potent, and selective, cell-permeable inhibitor of human neutrophil elastase.[2] The racemate, this compound, contains this active compound. BAY-678 exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for HNE. It demonstrates high selectivity, with over 2,000-fold greater selectivity for HNE compared to a panel of 21 other serine proteases. This high selectivity minimizes the potential for off-target effects, making it a valuable tool for specific HNE research.
Comparative Analysis of HNE Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable HNE inhibitors. The selection includes both commercially available drugs and other research compounds.
| Inhibitor | Type | IC50 (HNE) | Ki (HNE) | Key Characteristics |
| BAY-678 | Synthetic, Reversible | 20 nM | 15 nM | Orally bioavailable, cell-permeable, highly selective. |
| BAY-85-8501 | Synthetic, Reversible | 65 pM | 0.08 nM | A highly potent successor to BAY-678, currently in clinical studies. |
| Sivelestat (ONO-5046) | Synthetic, Competitive | 44 nM | 200 nM | Approved for intravenous use in Japan and South Korea for ALI and ARDS. |
| Alvelestat (AZD9668) | Synthetic, Reversible | 12 nM | 9.4 nM | Orally bioavailable, has been investigated in clinical trials for bronchiectasis. |
| DMP-777 | Synthetic | Not specified | Not specified | A potent and selective inhibitor of human leukocyte elastase. |
| GW-311616 | Synthetic | 22 nM | 0.31 nM | Orally bioavailable and demonstrates long duration of action. |
Experimental Protocols
In Vitro HNE Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the in vitro potency of HNE inhibitors using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitors and a reference inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Perform serial dilutions of the test and reference inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 20 µL of the inhibitor dilutions.
-
Add 160 µL of the HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the signaling pathways influenced by HNE and a typical experimental workflow for inhibitor screening.
References
Validating HNE Inhibition by BAY-678 Racemate in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-678 racemate with other notable Human Neutrophil Elastase (HNE) inhibitors. It includes supporting experimental data, detailed protocols for validating HNE inhibition in tissue samples, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of HNE Inhibitors
BAY-678 is a potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE)[1][2]. The racemate of BAY-678 is also available for research purposes. The inhibitory activity of BAY-678 and its alternatives are summarized in the table below, providing a quantitative basis for comparison.
| Inhibitor | Type | IC50 / Ki | Selectivity |
| This compound | Reversible | IC50: 20 nM[1][2][3] | Highly selective for HNE over 21 other serine proteases. |
| GW311616 | Reversible | IC50: 22 nM, Ki: 0.31 nM | Selective for HNE. |
| BAY-85-8501 | Reversible | IC50: 65 pM | Potent and selective for HNE. |
| ZD-0892 | Reversible | Ki: 6.7 nM for human neutrophil elastase | Selective for HNE over porcine pancreatic elastase (Ki: 200 nM). |
| Sivelestat | Competitive | IC50: 44 nM, Ki: 200 nM | Selective for neutrophil elastase; does not inhibit trypsin, thrombin, plasmin, and other proteases at 100 µM. |
| Alvelestat (AZD9668) | Reversible | pIC50: 7.9 nM, Ki: 9.4 nM | Selective inhibitor of neutrophil elastase. |
| MeOSuc-AAPV-CMK | Irreversible | Not applicable (irreversible inhibitor) | Inhibits elastase, cathepsin G, and proteinase 3. |
| DMP 777 | Reversible | Described as a potent inhibitor, specific IC50 not readily available. | Selective for human leukocyte elastase. |
Experimental Protocols
Protocol for Validating HNE Inhibition in Tissue Samples
This protocol outlines the key steps for assessing the efficacy of this compound and other inhibitors on HNE activity in tissue homogenates.
1. Preparation of Tissue Homogenate:
-
Harvest fresh or frozen tissue samples.
-
On ice, homogenize a known weight of tissue in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors). A typical ratio is 100 mg of tissue per 1 mL of buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the tissue lysate, and determine the total protein concentration using a standard method such as the Bradford or BCA assay.
2. In Vitro HNE Inhibition Assay:
-
Prepare a stock solution of the HNE inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
In a 96-well microplate, add a standardized amount of tissue lysate (e.g., 50-100 µg of total protein) to each well.
-
Add varying concentrations of the HNE inhibitor to the wells. Include a vehicle control (DMSO) and a positive control with a known HNE inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with HNE in the lysate.
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the HNE activity.
-
Calculate the percentage of HNE inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of HNE and its Inhibition
Human Neutrophil Elastase (HNE) is a serine protease that can degrade various extracellular matrix proteins, leading to tissue damage. It is also involved in cell signaling, for instance by activating the ERK pathway, which can promote cell proliferation. HNE inhibitors like BAY-678 block the catalytic activity of HNE, thereby preventing these downstream effects.
Caption: HNE signaling pathway and its inhibition by this compound.
Experimental Workflow for Validating HNE Inhibition
The following diagram illustrates the workflow for assessing the inhibitory effect of a compound on HNE activity in tissue samples.
References
A Comparative Guide to BAY-678 Racemate and its Inactive S-enantiomer Control (BAY-677)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of BAY-678, a potent inhibitor of human neutrophil elastase (HNE), and its inactive S-enantiomer, BAY-677. The information presented is intended to support research and drug development efforts targeting inflammatory diseases.
Introduction
BAY-678 is a synthetic, cell-permeable small molecule that acts as a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathology of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[2] BAY-677 is the S-enantiomer of BAY-678 and serves as an inactive control compound, making it an essential tool for validating the on-target effects of BAY-678 in experimental settings.[3][4][5] This guide outlines their comparative bioactivity, the experimental methods to assess their function, and the signaling pathways involved.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for BAY-678 and BAY-677, highlighting the stereospecificity of HNE inhibition.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| BAY-678 (Racemate) | Human Neutrophil Elastase (HNE) | Enzymatic Inhibition | 20 | 15 | Potent and selective inhibitor. |
| BAY-677 (S-enantiomer) | Human Neutrophil Elastase (HNE) | Enzymatic Inhibition | Inactive | Not Reported | Used as a negative control. |
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against human neutrophil elastase is provided below. This protocol is based on commonly used fluorometric assays for HNE activity.
Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test compounds (BAY-678 and BAY-677) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~380/460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (BAY-678 and BAY-677) in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compounds to the wells of the 96-well plate.
-
For the positive control (no inhibition), add 2 µL of DMSO.
-
For the negative control (background), add assay buffer.
-
-
Enzyme Addition: Dilute the HNE stock solution in assay buffer to the desired working concentration. Add 88 µL of the diluted HNE to each well containing the test compounds and the positive control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare the HNE substrate solution in the assay buffer. Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of HNE inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway of Human Neutrophil Elastase (HNE)
The following diagram illustrates the signaling cascade initiated by HNE in airway epithelial cells, leading to an inflammatory response. BAY-678 acts by directly inhibiting HNE, thereby blocking these downstream effects.
Caption: HNE-mediated signaling pathway leading to inflammation.
Experimental Workflow for HNE Inhibition Assay
This diagram outlines the key steps in the experimental workflow for screening HNE inhibitors.
Caption: Workflow for determining HNE inhibitory activity.
Conclusion
BAY-678 is a potent and selective inhibitor of human neutrophil elastase, while its S-enantiomer, BAY-677, is inactive. This enantiomeric pair represents a valuable toolset for researchers studying the role of HNE in inflammatory diseases. The provided data and protocols offer a framework for the effective use and comparison of these compounds in a laboratory setting. The clear difference in activity between the two enantiomers underscores the specific interaction of BAY-678 with the HNE active site and validates its use as a chemical probe for this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. BAY-677 - MedChem Express [bioscience.co.uk]
BAY-678 Racemate: A Comparative Analysis of its Cross-reactivity with other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of BAY-678 racemate, a potent human neutrophil elastase (HNE) inhibitor, with other serine proteases. The information presented herein is supported by experimental data to aid in the evaluation of its selectivity and potential for off-target effects.
High Selectivity of BAY-678 for Human Neutrophil Elastase
BAY-678 is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[1][2] Experimental data consistently demonstrates its high affinity for HNE, with a reported half-maximal inhibitory concentration (IC50) of 20 nM and an inhibition constant (Ki) of 15 nM.[1][3]
A key characteristic of a valuable chemical probe and potential therapeutic agent is its selectivity for the intended target over other related proteins. BAY-678 has been extensively profiled for its cross-reactivity against a broad panel of serine proteases.
Comparative Cross-reactivity Data
The selectivity of BAY-678 has been benchmarked against other known HNE inhibitors, such as Sivelestat and BAY 85-8501 (Brensocatib). The following table summarizes the available quantitative data on the inhibitory activity of these compounds against HNE and their cross-reactivity with other serine proteases.
| Inhibitor | Target Protease | IC50 / Ki | Cross-reactivity with other Serine Proteases |
| This compound | Human Neutrophil Elastase (HNE) | IC50: 20 nM[4] Ki: 15 nM | No significant inhibition observed against a panel of 21 other serine proteases at concentrations up to 30 µM. |
| Sivelestat | Human Neutrophil Elastase (HNE) | IC50: 44 nM Ki: 200 nM | No significant inhibition against trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM. |
| BAY 85-8501 (Brensocatib) | Human Neutrophil Elastase (HNE) | IC50: 65 pM Ki: 0.08 nM | Reported to be highly selective and tested against the same panel of 21 serine proteases as BAY-678 with no significant off-target activity. |
Experimental Protocols
The determination of the inhibitory activity and cross-reactivity of compounds like BAY-678 typically involves in vitro enzymatic assays. A representative experimental protocol is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant human serine proteases (e.g., HNE, trypsin, chymotrypsin, etc.).
-
Fluorogenic or chromogenic substrate specific for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH).
-
Microplate reader capable of measuring fluorescence or absorbance.
Procedure:
-
Enzyme Preparation: A working solution of each serine protease is prepared in the assay buffer.
-
Compound Dilution: A serial dilution of the test compound is prepared in the assay buffer.
-
Assay Plate Setup: The assay is performed in a 96-well or 384-well microplate. Each well contains the assay buffer, the specific serine protease, and a concentration of the test compound (or vehicle control).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate to each well.
-
Kinetic Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Data Analysis: The reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against a panel of serine proteases.
Workflow for Serine Protease Cross-reactivity Screening.
Signaling Pathway Context
To understand the significance of HNE inhibition, the following diagram depicts a simplified signaling pathway where HNE plays a role in inflammation.
Inhibition of HNE by BAY-678 in an Inflammatory Pathway.
References
Head-to-Head Comparison: BAY-678 Racemate and AZD9668 in Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Leading Neutrophil Elastase Inhibitors
In the landscape of therapies targeting neutrophilic inflammatory diseases, particularly those affecting the respiratory system, the inhibition of human neutrophil elastase (HNE) has emerged as a promising strategy. Among the frontrunners in this class of therapeutic agents are BAY-678 racemate and AZD9668. This guide provides a comprehensive, data-driven comparison of these two potent HNE inhibitors, summarizing their performance, outlining key experimental methodologies, and visualizing their mechanism of action within relevant signaling pathways.
Executive Summary
Both this compound and AZD9668 are orally bioavailable inhibitors of human neutrophil elastase, an enzyme implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), bronchiectasis, and other inflammatory conditions. While both compounds effectively target HNE, they exhibit differences in their biochemical potency, selectivity, and clinical development status. This guide aims to provide a clear, side-by-side comparison to aid researchers in their evaluation of these compounds for preclinical and clinical research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AZD9668 based on available preclinical and clinical findings. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparative trial.
Table 1: In Vitro Potency and Selectivity
| Parameter | BAY-678 | AZD9668 | Reference |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | [1][2] |
| Mechanism of Action | Reversible Inhibitor | Reversible Inhibitor | [3][4] |
| IC50 (HNE) | 20 nM | 12 nM | [1] |
| Ki (HNE) | 15 nM | 9.4 nM | |
| Selectivity | >2,000-fold selective over a panel of 21 other serine proteases. No inhibition of Cathepsin G, porcine pancreatic elastase, and chymotrypsin. | At least 600-fold more selective for HNE over other serine proteases. Ineffective against proteinase 3 (PR3) and Cathepsin G. |
Table 2: Pharmacokinetic Profile
| Parameter | BAY-678 | AZD9668 | Reference |
| Bioavailability | Orally bioavailable | Orally bioavailable | |
| Half-life (t1/2) in rats | 1.3 hours | - | |
| Time to Peak Plasma Concentration (human) | - | 0.5 - 1.5 hours | |
| Metabolism | - | Metabolized by CYP3A4, 3A5, and 2B6. Weak inhibitor of CYP2C9. | |
| Elimination (human) | - | Approximately 40% eliminated renally as unchanged compound. |
Table 3: In Vivo Efficacy in Animal Models
| Model | BAY-678 | AZD9668 | Reference |
| Acute Lung Injury (ALI) | Effective in a mouse model of ALI, demonstrating anti-inflammatory and anti-remodeling effects. | Prevents human NE-induced lung injury in mice and rats. | |
| Cigarette Smoke-Induced Inflammation | - | Reduced BAL neutrophils and IL-1β in a mouse model. Prevented airspace enlargement and small airway wall remodeling in a guinea pig chronic smoke model. | |
| Lung Emphysema | Showed significant efficacy in preclinical models. | - |
Signaling Pathways and Mechanism of Action
Neutrophil elastase plays a critical role in the inflammatory cascade and tissue destruction observed in various diseases. Its inhibition by agents like BAY-678 and AZD9668 can modulate these pathological processes.
Caption: Signaling pathway of neutrophil elastase-mediated inflammation and tissue damage, and the point of intervention for BAY-678 and AZD9668.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to characterize neutrophil elastase inhibitors.
Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)
This in vitro assay quantifies the inhibitory potency of a compound against HNE.
References
- 1. Neutrophil elastase promotes macrophage cell adhesion and cytokine production through the integrin-Src kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interfering with extracellular matrix degradation to blunt inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Neutrophil elastase promotes macrophage cell adhesion and cytokine production through the integrin-Src kinases pathway (2020) | Karina Krotova | 44 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
On-Target Validation of BAY-678 Racemate: A Comparative Guide to siRNA-Mediated Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of BAY-678 racemate, a potent inhibitor of human neutrophil elastase (HNE). We detail a specific methodology utilizing small interfering RNA (siRNA) for target validation and compare the pharmacological inhibition by BAY-678 with genetic knockdown of its target, HNE. Furthermore, we present a comparative analysis of this compound against other known HNE inhibitors.
Comparative Analysis of HNE Inhibition: Pharmacological vs. Genetic Approaches
To confirm that the cellular effects of this compound are a direct result of its interaction with human neutrophil elastase (HNE), a dual approach of pharmacological inhibition and genetic knockdown is recommended. This allows for a robust validation of on-target activity.
Table 1: Comparison of On-Target Validation Methods
| Feature | This compound (Pharmacological) | anti-ELANE siRNA (Genetic) | Expected Concordant Outcomes |
| Mechanism of Action | Reversible, selective inhibition of HNE enzymatic activity. | Post-transcriptional silencing of the ELANE gene, leading to reduced HNE protein expression. | Reduction in cellular HNE activity and downstream pathological effects. |
| Specificity | High selectivity for HNE over other serine proteases[1]. | Highly specific to the ELANE mRNA sequence. Off-target effects are possible but can be minimized with proper controls. | Phenotypic changes observed with BAY-678 treatment should be mimicked by ELANE siRNA knockdown. |
| Time Course of Effect | Rapid onset of inhibition, dependent on compound concentration and cell permeability. | Delayed onset, requiring time for mRNA and protein turnover (typically 24-72 hours). | Both methods should lead to a time-dependent decrease in biomarkers of HNE activity. |
| Reversibility | Reversible upon compound washout. | Long-lasting effect until the siRNA is diluted out through cell division or degraded. | Not applicable for direct comparison. |
| Controls | Vehicle control (e.g., DMSO), inactive enantiomer if available. | Non-targeting (scrambled) siRNA control, mock transfection control. | Controls for both methods should show no significant effect on HNE activity or related phenotypes. |
Comparative Efficacy of Human Neutrophil Elastase Inhibitors
This compound is a potent and selective inhibitor of HNE. The following table provides a comparison with other notable HNE inhibitors.
Table 2: Comparison of Human Neutrophil Elastase (HNE) Inhibitors
| Inhibitor | Type | IC50 (HNE) | Key Features |
| BAY-678 | Small Molecule | 20 nM[1] | Orally bioavailable, potent, and selective[1]. |
| Sivelestat (ONO-5046) | Small Molecule | 44 nM[2] | Intravenously administered, clinically approved in Japan and South Korea for acute lung injury[3]. |
| AZD9668 (Alvelestat) | Small Molecule | Potent (specific IC50 not readily available in cited documents) | Orally active, has been in clinical trials for COPD and cystic fibrosis. |
| BAY 85-8501 | Small Molecule | Picomolar potency (specific IC50 not readily available in cited documents) | Orally active, potent, and selective. |
| Ursolic Acid | Natural Product (Triterpene) | 5.51 µM | Reversible, competitive inhibitor. |
| Quercetin | Natural Product (Flavonoid) | ~2.6 µM | Natural compound with demonstrated HNE inhibitory activity. |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Endogenous Protein | Potent (specific IC50 not applicable) | Natural endogenous inhibitor of HNE. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Human Neutrophil Elastase (ELANE)
This protocol describes the transient knockdown of ELANE, the gene encoding HNE, in a suitable human cell line (e.g., HL-60 promyelocytic leukemia cells, which can be differentiated into neutrophil-like cells, or primary human neutrophils).
Materials:
-
Human cell line expressing HNE (e.g., HL-60)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human ELANE (validated sequences)
-
Non-targeting (scrambled) control siRNA
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for Western blotting (anti-HNE, anti-β-actin)
-
Cell lysis buffer
-
Protein assay reagents
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
siRNA Transfection:
-
One day before transfection, seed cells to achieve 30-50% confluency on the day of transfection.
-
For each transfection, dilute 20 pmol of siRNA (ELANE-targeting or non-targeting control) into Opti-MEM I Medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX into Opti-MEM I Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform reverse transcription followed by qPCR using primers specific for ELANE and a housekeeping gene (e.g., GAPDH) to quantify the reduction in ELANE mRNA levels.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells, quantify total protein, and perform Western blot analysis using an anti-HNE antibody to confirm a reduction in HNE protein levels. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Protocol 2: Comparative Analysis of HNE Activity
This protocol measures and compares HNE activity in cells treated with this compound versus cells with siRNA-mediated HNE knockdown.
Materials:
-
Cells treated as described in Protocol 1 (with anti-ELANE siRNA and non-targeting control)
-
Untransfected cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Neutrophil Elastase Activity Assay Kit (fluorometric or colorimetric)
-
96-well microplate reader
Procedure:
-
Preparation of Treatment Groups:
-
siRNA groups: Use cells 48-72 hours post-transfection with anti-ELANE siRNA or non-targeting control siRNA.
-
Pharmacological groups: Treat untransfected cells with a concentration range of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis: Harvest and lyse the cells from all treatment groups according to the instructions of the HNE activity assay kit.
-
HNE Activity Assay:
-
Perform the HNE activity assay on the cell lysates following the kit manufacturer's protocol. This typically involves adding a specific HNE substrate that releases a fluorescent or chromogenic product upon cleavage.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of HNE activity in each treatment group relative to the appropriate control (non-targeting siRNA control for the genetic knockdown group and vehicle control for the pharmacological inhibition group).
-
Compare the reduction in HNE activity achieved with this compound to that achieved by siRNA knockdown. A similar magnitude of reduction supports the on-target effect of BAY-678.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for validating on-target effects of BAY-678.
Caption: HNE signaling pathway and points of intervention.
References
Comparative Analysis of BAY-678 Racemate in Cellular Assays: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of BAY-678 racemate, a potent inhibitor of human neutrophil elastase (HNE), for researchers, scientists, and drug development professionals. Due to the limited availability of specific dose-response data for this compound in various cell lines in publicly accessible literature, this document focuses on its biochemical potency and provides a comparative context with another well-characterized HNE inhibitor, Sivelestat. The guide includes detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflow to aid in the design and interpretation of future studies.
Executive Summary
Comparative Inhibitory Activity
The following table summarizes the available inhibitory activity data for BAY-678 and a comparator, Sivelestat, against human neutrophil elastase. This highlights the high potency of BAY-678 in a biochemical context.
| Compound | Target | Assay Type | IC50 | Reference |
| BAY-678 | Human Neutrophil Elastase (HNE) | Biochemical | 20 nM | [1] |
| Sivelestat | Leukocyte Elastase | Biochemical | 19-49 nM | [2] |
Dose-Response in a Representative Cell Line: Sivelestat
To provide a framework for the type of data that would be generated in a cell-based dose-response study, the following table presents the effects of Sivelestat on the growth of the TMK-1 gastric carcinoma cell line. It is important to note that these concentrations are significantly higher than the biochemical IC50, which is common for cell-based assays due to factors like cell permeability and off-target effects.
| Cell Line | Compound | Concentration | Growth Inhibition (%) | Reference |
| TMK-1 | Sivelestat | 100 µg/mL | ~27% | [3] |
| TMK-1 | Sivelestat | 500 µg/mL | ~47% | [3] |
| TMK-1 | Sivelestat | 1000 µg/mL | ~68% | [3] |
Experimental Protocols
Biochemical Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a method to determine the direct inhibitory activity of a compound against purified HNE.
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in Assay Buffer.
-
Add 2-50 µL of the diluted compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add purified HNE to each well to a final concentration within the linear range of the assay.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HNE substrate to each well.
-
Measure the fluorescence intensity kinetically over 10-20 minutes at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Cell Viability/Proliferation Assay
This protocol describes a general method to assess the effect of an HNE inhibitor on the viability or proliferation of a chosen cell line.
Materials:
-
Adherent or suspension cell line of interest (e.g., A549, U937)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental process, the following diagrams are provided.
Conclusion
BAY-678 is a highly potent inhibitor of HNE, and while specific cell-based dose-response data for its racemate is currently limited, the provided protocols and comparative data with Sivelestat offer a solid foundation for researchers to conduct their own investigations. The significant difference between the biochemical potency of BAY-678 and the cellular effects of other HNE inhibitors suggests that further studies into its activity in various cell lines are warranted to fully understand its therapeutic potential. Researchers are encouraged to utilize the provided methodologies to explore the efficacy of this compound in relevant cellular models.
References
- 1. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 2. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 3. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BAY-678 Racemate and Novel Human Neutrophil Elastase Inhibitors in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of human neutrophil elastase (HNE) inhibitors, with a focus on the developmental context of BAY-678 racemate in key preclinical models of pulmonary disease. Human neutrophil elastase is a serine protease implicated in the pathogenesis of various inflammatory conditions, including acute lung injury (ALI) and pulmonary arterial hypertension (PAH). Inhibition of HNE represents a promising therapeutic strategy to mitigate tissue damage and inflammation in these diseases.
This document summarizes available preclinical data for HNE inhibitors, offering a comparative perspective on their efficacy. Due to the limited availability of direct head-to-head studies involving this compound, this guide presents data on relevant comparator compounds, including the successor molecule BAY 85-8501, to provide a comprehensive overview for researchers.
Human Neutrophil Elastase (HNE) Signaling Pathway in Pulmonary Disease
The following diagram illustrates the central role of HNE in the inflammatory cascade that drives the pathology of diseases like Acute Lung Injury and Pulmonary Arterial Hypertension.
Acute Lung Injury (ALI) Model: Lipopolysaccharide (LPS)-Induced Inflammation
The LPS-induced ALI model is a widely used and robust model to study the inflammatory processes of lung injury. In this model, bacterial endotoxin (LPS) is administered to animals, leading to a significant influx of neutrophils into the lungs and subsequent tissue damage mediated by proteases like HNE.
Comparative Efficacy of HNE Inhibitors in LPS-Induced ALI
| Compound | Animal Model | Key Efficacy Parameter | Result |
| Sivelestat | Mouse (LPS-induced ALI) | Neutrophil Elastase Activity in Lungs | Significantly decreased fluorescent signal from an NE-specific probe compared to untreated ALI mice.[3] |
| Inflammatory Cell Infiltration | Significantly reduced total cells and neutrophils in bronchoalveolar lavage fluid (BALF).[4] | ||
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Markedly reduced levels in BALF.[5] | ||
| BAY 85-8501 | Rodent (ALI model) | Lung Injury and Inflammation | Demonstrated efficacy in preventing the development of lung injury and inflammation. |
Note: The data presented is a synthesis from multiple independent studies and does not represent a direct head-to-head comparison.
Experimental Workflow: LPS-Induced Acute Lung Injury
The diagram below outlines the typical workflow for inducing and assessing therapeutic interventions in an LPS-induced ALI model.
Pulmonary Arterial Hypertension (PAH) Model: Monocrotaline (MCT)-Induced Disease
The monocrotaline-induced PAH model in rats is a well-established model for studying the pathophysiology of pulmonary hypertension and for evaluating novel therapeutic agents. A single injection of MCT leads to endothelial damage, vascular remodeling, and a progressive increase in pulmonary arterial pressure.
Comparative Efficacy of HNE Inhibitors in MCT-Induced PAH
BAY 85-8501, a structurally related and more potent successor to BAY-678, has shown significant efficacy in the MCT-induced PAH model. This provides valuable insight into the potential of this class of HNE inhibitors for treating PAH.
| Compound | Animal Model | Key Efficacy Parameter | Result |
| BAY 85-8501 | Rat (MCT-induced PAH) | Right Ventricular Systolic Pressure (RVSP) | Significantly reduced elevated RVSP. |
| Right Ventricular Hypertrophy | Significantly reduced right ventricular hypertrophy. | ||
| Pulmonary and RV Remodeling Markers | Significantly reduced markers of remodeling and inflammation. |
Experimental Workflow: Monocrotaline-Induced Pulmonary Arterial Hypertension
The following diagram illustrates the experimental workflow for the MCT-induced PAH model.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice, 8-12 weeks of age, are used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic cocktail (e.g., ketamine/xylazine).
-
LPS Instillation: A small incision is made in the neck to expose the trachea. A fine-gauge catheter is inserted into the trachea, and a solution of LPS from Escherichia coli (typically 1-5 mg/kg) in sterile saline is instilled, followed by a small volume of air to ensure distribution into the lungs. Sham animals receive sterile saline only.
-
Treatment Administration: The HNE inhibitor or vehicle is administered at a predetermined time point relative to LPS instillation (e.g., prophylactically or therapeutically) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Sample Collection: At a specified time point after LPS challenge (e.g., 24, 48, or 72 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. Lung tissue is also harvested.
-
Analysis:
-
BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed. Supernatant is used for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates can be assayed for MPO activity as a quantitative measure of neutrophil infiltration.
-
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals are allowed to acclimatize for at least one week with ad libitum access to food and water.
-
MCT Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered. Control animals receive an equal volume of saline.
-
Treatment Administration: The HNE inhibitor or vehicle is administered daily, starting at a specified time after MCT injection (e.g., day 1 for prevention studies or day 14 for treatment studies), typically via oral gavage.
-
Monitoring: Animals are monitored daily for clinical signs of distress. Body weight is recorded regularly.
-
Hemodynamic Assessment: At the end of the study period (e.g., day 28), rats are anesthetized, and a catheter is inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP).
-
Sample Collection and Analysis:
-
Right Ventricular Hypertrophy: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the (LV+S) weight (Fulton's Index) is calculated as an index of right ventricular hypertrophy.
-
Histopathology: Lung tissue is collected, fixed, and stained to assess pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.
-
Biomarker Analysis: Lung and heart tissues can be processed for the analysis of markers of inflammation and remodeling.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BAY-678 Racemate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of BAY-678 racemate, a notable inhibitor of human neutrophil elastase. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The specific requirements for chemical waste disposal can vary significantly by jurisdiction, making it imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. According to the Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
When handling this compound, always use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Formula | C20H15F3N4O2 |
| Molecular Weight | 400.35 |
| CAS No. | 675103-35-2 |
Source: MedChemExpress SDS[1]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound. Note: This is a general guideline and must be supplemented by your institution's specific protocols.
-
Consult Local Regulations: Before initiating any disposal activities, contact your institution's EHS department to understand the specific regulatory requirements for this chemical.
-
Wear Appropriate PPE: At a minimum, wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Prepare for Disposal:
-
If the material is in a solution, do not dispose of it down the drain.
-
For unused solid material, keep it in its original, clearly labeled container.
-
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department.
-
Label Waste Container: Use a hazardous waste label to clearly identify the contents of the container, including the full chemical name ("this compound") and any known hazards.
-
Store Waste Appropriately: Store the sealed waste container in a designated, secure area for hazardous waste collection.
-
Arrange for Pickup: Follow your institution's procedure for scheduling a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these guidelines and prioritizing communication with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling BAY-678 Racemate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of BAY-678 racemate. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. This compound is a potent inhibitor of human neutrophil elastase and should be handled with care in a laboratory setting.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Due to its potency, it is prudent to handle it as a potent compound, which necessitates the use of specific engineering controls to minimize exposure.
Occupational Exposure Banding: For novel or potent compounds where a specific Occupational Exposure Limit (OEL) has not been established, an occupational exposure banding approach is recommended.[2][3] Based on its biological activity, this compound would likely fall into a category requiring stringent containment.
Ventilation: All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[4][5] The ventilation system should be designed for single-pass air and maintain a negative pressure relative to surrounding areas to prevent the escape of airborne particles.
Table 1: Engineering Controls for Handling this compound
| Control Parameter | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood or Powder Containment Hood | To contain aerosols and dust, preventing inhalation. |
| Ventilation | Single-pass air with negative pressure | Prevents contaminated air from recirculating and escaping the work area. |
| Weighing Operations | Ventilated balance enclosure or glovebox | Minimizes the generation and dispersal of airborne powder during weighing. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Item | Specification | Rationale and Citation |
| Hands | Double Gloves | Inner: Nitrile Outer: Nitrile or Neoprene | Protects against skin contact. Double gloving is a best practice for handling potent compounds. Nitrile gloves offer good resistance to a variety of chemicals. For extended contact, consider gloves with longer breakthrough times. |
| Body | Disposable Lab Coat or Coveralls | Solid front, tight-fitting cuffs | Prevents contamination of personal clothing. |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles. A face shield provides an additional layer of protection. |
| Respiratory | N95 Respirator (minimum) | NIOSH-approved | Recommended when handling the powder outside of a containment hood to prevent inhalation. |
Glove Selection: While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for incidental contact with a wide range of chemicals. For procedures with a higher risk of splash or extended contact, neoprene or butyl rubber gloves may offer greater protection. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Designate a Work Area: All handling of this compound should occur in a designated, restricted area such as a chemical fume hood.
-
Gather PPE: Collect all required PPE as outlined in Table 2.
-
Donning PPE: Put on PPE in the following order: lab coat/coveralls, inner gloves, N95 respirator (if needed), safety goggles, face shield, and outer gloves. Ensure the outer gloves overlap the cuffs of the lab coat.
2. Handling:
-
Weighing: Use a ventilated balance enclosure or glovebox for weighing the solid compound to minimize dust generation.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: After handling, decontaminate all surfaces and equipment. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with 70% ethanol or isopropanol.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The general sequence is to remove outer gloves first, followed by the face shield, safety goggles, lab coat/coveralls, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed hazardous waste container | Incineration by a licensed waste disposal vendor. |
| Solutions of this compound | Labeled, sealed hazardous waste container | Incineration by a licensed waste disposal vendor. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container | Incineration by a licensed waste disposal vendor. |
| Contaminated PPE (gloves, lab coat) | Labeled hazardous waste container | Incineration by a licensed waste disposal vendor. |
Disposal Procedure:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
Place all contaminated solid and liquid waste into clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Don PPE: Before cleaning up a spill, don the appropriate PPE as listed in Table 2, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an absorbent material.
-
Clean the Spill:
-
Solid Spills: Carefully scoop the material into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or isopropanol. All cleanup materials must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
